2-(Dimethylamino)-6-fluorobenzamide
Description
BenchChem offers high-quality 2-(Dimethylamino)-6-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-6-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-12(2)7-5-3-4-6(10)8(7)9(11)13/h3-5H,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCPQLDZKZSIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292725 | |
| Record name | 2-(Dimethylamino)-6-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107485-44-9 | |
| Record name | 2-(Dimethylamino)-6-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107485-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethylamino)-6-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Dimethylamino)-6-fluorobenzamide vs 2-amino-6-fluorobenzamide
An In-depth Technical Guide to 2-(Dimethylamino)-6-fluorobenzamide and 2-amino-6-fluorobenzamide: A Comparative Analysis for Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, substituted benzamides represent a cornerstone scaffold, prized for its synthetic versatility and presence in a multitude of bioactive compounds. This guide provides a detailed comparative analysis of two closely related fluorinated benzamides: 2-(Dimethylamino)-6-fluorobenzamide and 2-amino-6-fluorobenzamide. The primary structural distinction lies in the substitution at the C2 position of the phenyl ring—a tertiary dimethylamino group versus a primary amino group. This seemingly minor alteration imparts significant differences in their physicochemical properties, reactivity, and, consequently, their applications in research and development.
This document moves beyond a simple recitation of data, offering insights into the causal relationships between chemical structure and function. It is designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary to select the appropriate building block and to anticipate its behavior in complex synthetic and biological systems. We will explore their synthesis, comparative properties, and functional roles, with a particular focus on the strategic implications of the N,N-dimethylation for drug design.
Comparative Physicochemical Properties
The introduction of two methyl groups in place of the two protons on the C2-amino substituent fundamentally alters the molecule's electronic and steric profile. These changes manifest in differing physical properties, which are critical for predicting solubility, membrane permeability, and intermolecular interactions.
| Property | 2-amino-6-fluorobenzamide | 2-(Dimethylamino)-6-fluorobenzamide | Rationale for Difference |
| CAS Number | 115643-59-9[1][2][3][4] | 107485-44-9[5] | N/A |
| Molecular Formula | C₇H₇FN₂O[1][2] | C₉H₁₁FN₂O[5] | Addition of two CH₂ groups. |
| Molecular Weight | 154.14 g/mol [2] | 182.19 g/mol [5] | Increased mass from two methyl groups. |
| Appearance | White to off-white solid/powder[1][6] | Information not widely available, likely a solid. | N/A |
| Melting Point | 115-118 °C[3][4] | Not specified in available literature. | Changes in crystal packing and intermolecular forces. |
| Hydrogen Bond Donors | 2 (from -NH₂ and -CONH₂)[2] | 1 (from -CONH₂)[5] | The tertiary amine cannot donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 (from N of NH₂, O and N of CONH₂)[2] | 2 (from O and N of CONH₂) | The lone pair on the dimethylamino nitrogen is sterically hindered. |
| Predicted LogP | 0.9 (approx.)[2] | 0.9906[5] | Increased alkyl character slightly increases lipophilicity. |
| Solubility | Sparingly soluble in water[1] | Not specified, but likely lower in water due to loss of H-bond donors. | Reduced hydrogen bonding capacity with water. |
Expert Insight: The most critical difference from a drug design perspective is the change in hydrogen bonding capability. The primary amine of 2-amino-6-fluorobenzamide can act as a hydrogen bond donor, a key interaction in many protein-ligand binding events. By replacing it with a dimethylamino group, this donor ability is eliminated. This is a deliberate strategic choice in medicinal chemistry to probe the necessity of that interaction, reduce polar surface area, and potentially enhance membrane permeability.
Synthesis and Reactivity: A Tale of Two Amines
The synthetic routes to these compounds and their subsequent reactivity are dictated by the nature of the C2-substituent.
Synthesis of 2-amino-6-fluorobenzamide
This compound is primarily used as a chemical intermediate.[1] Its synthesis often starts from precursors like 2,6-difluorobenzonitrile, leveraging the reactivity of the cyano group and the susceptibility of one fluorine atom to nucleophilic substitution. A common and robust method involves the partial hydrolysis of the nitrile.
Protocol 1: Synthesis via Partial Hydrolysis of 2-amino-6-fluorobenzonitrile
-
Starting Material: 2-amino-6-fluorobenzonitrile.
-
Hydrolysis: The nitrile is treated with a mixture of sulfuric acid and water, or under basic conditions with hydrogen peroxide and a base like sodium hydroxide.[7]
-
Reaction Control: The temperature and reaction time are carefully controlled to favor the formation of the benzamide over the fully hydrolyzed benzoic acid. Typically, moderate temperatures (e.g., 50-80 °C) are employed.
-
Work-up: The reaction mixture is neutralized, causing the product to precipitate.
-
Purification: The crude product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to yield pure 2-amino-6-fluorobenzamide.
Caption: Workflow for the synthesis of 2-amino-6-fluorobenzamide.
Reactivity Insights: The primary amine of 2-amino-6-fluorobenzamide is a potent nucleophile, making it an ideal starting point for building more complex molecules. It readily participates in reactions such as acylation, alkylation, and the formation of heterocyclic rings, which is why it is frequently listed as a building block for pharmaceuticals.[8][9]
Synthesis of 2-(Dimethylamino)-6-fluorobenzamide
The synthesis of the dimethylamino analogue can be achieved through several routes, most commonly by methylation of the primary amine or by building the molecule from a precursor already containing the dimethylamino group.
Protocol 2: Synthesis via Exhaustive Methylation
-
Starting Material: 2-amino-6-fluorobenzamide.
-
Methylating Agent: A suitable methylating agent such as dimethyl sulfate or methyl iodide is used. Formaldehyde and formic acid (Eschweiler-Clarke reaction) provide a classic and effective alternative.
-
Base: A non-nucleophilic base like potassium carbonate is added to neutralize the acid formed during the reaction.
-
Solvent: A polar aprotic solvent such as DMF or acetonitrile is typically used.
-
Reaction: The mixture is heated to drive the reaction to completion. The reaction must be monitored to ensure exhaustive methylation.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Caption: Workflow for the synthesis of 2-(Dimethylamino)-6-fluorobenzamide.
Reactivity Insights: The tertiary amine in 2-(Dimethylamino)-6-fluorobenzamide is non-nucleophilic towards acylation or further alkylation under standard conditions. Its lone pair of electrons is sterically hindered and less available, though it still imparts basicity to the molecule. This chemical inertness is often the desired outcome, allowing chemists to perform reactions on other parts of a molecule without affecting the C2-substituent.
Applications and Biological Context
The divergent properties of these two molecules lead them down distinct paths in the world of chemical science.
2-amino-6-fluorobenzamide: The Versatile Precursor
This molecule's primary value lies in its role as a versatile intermediate.[1] The presence of three distinct functional groups—the primary amine, the amide, and the fluorine atom—allows for sequential and regioselective chemical modifications. It is a key starting material for synthesizing a range of heterocyclic compounds and is frequently found in patents for novel pharmaceutical agents.[2] For instance, derivatives of 2-aminobenzamide are used to create compounds with antimicrobial and anti-inflammatory properties.[8]
2-(Dimethylamino)-6-fluorobenzamide: A Scaffold for Bioactive Agents
While also a chemical intermediate, the 2-(dimethylamino)benzamide structure is more closely aligned with scaffolds found in final drug products. The dimethylamino group is a common feature in many active pharmaceutical ingredients (APIs), where it can serve several purposes:
-
Improving Pharmacokinetics: It can increase solubility at physiological pH by forming a charged ammonium salt.
-
Modulating Receptor Binding: The group can engage in specific van der Waals or electrostatic interactions within a protein's binding pocket.
-
Blocking Metabolism: Methylation of a primary amine can prevent metabolic degradation at that site.
A prominent example of the broader benzamide scaffold's importance is its central role in PARP (poly ADP-ribose polymerase) inhibitors . PARP is a family of proteins crucial for DNA repair.[10] In cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, causing cancer cell death.[10][11] Several FDA-approved PARP inhibitors, like Olaparib and Talazoparib, are used to treat ovarian, breast, prostate, and pancreatic cancers.[11][12] While 2-(Dimethylamino)-6-fluorobenzamide is not itself a named PARP inhibitor, its core structure is representative of the pharmacophores used to target this important enzyme class.
Caption: General mechanism of synthetic lethality via PARP inhibition.
Conclusion
The comparison between 2-(Dimethylamino)-6-fluorobenzamide and 2-amino-6-fluorobenzamide serves as a compelling case study in the principles of medicinal chemistry and synthetic strategy. 2-amino-6-fluorobenzamide is a foundational building block, valued for the high reactivity of its primary amine, which allows for the construction of diverse and complex molecular architectures. In contrast, 2-(Dimethylamino)-6-fluorobenzamide represents a more advanced intermediate, where the amine has been deliberately "capped" to remove its hydrogen-bonding and nucleophilic character. This modification is a strategic maneuver to enhance drug-like properties, block metabolic pathways, or fine-tune interactions with a biological target. For the drug development professional, understanding the distinct advantages and applications of each compound is crucial for the rational design and efficient synthesis of the next generation of therapeutic agents.
References
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PubChem. (n.d.). 2-Amino-6-fluorobenzamide. Retrieved from [Link]
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Al-Omar, M. A. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3474-3485. MDPI. Retrieved from [Link]
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INDOFINE Chemical Company, Inc. (n.d.). 2-AMINO-6-FLUOROBENZAMIDE. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluorobenzamide. Retrieved from [Link]
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EPA. (n.d.). 2-Amino-5-fluorobenzamide Properties. Retrieved from [Link]
- Google Patents. (2009). CN101503372A - A kind of preparation method of fluorobenzamide compound.
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The Jackson Laboratory. (2024). PARP inhibitors: Overview and indications. Retrieved from [Link]
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SciSpace. (n.d.). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Retrieved from [Link]
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Naximall. (n.d.). 2-(dimethylamino)-6-fluorobenzamide. Retrieved from [Link]
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CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]
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ACS Publications. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2025). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Retrieved from [Link]
-
PubMed. (2001). N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. Retrieved from [Link]
-
PubMed. (2018). PARP Inhibition Elicits STING-Dependent Antitumor Immunity in Brca1-Deficient Ovarian Cancer. Retrieved from [Link]
-
MDPI. (2021). PARP Inhibitors and Myeloid Neoplasms: A Double-Edged Sword. Retrieved from [Link]
-
MDPI. (2023). The Combination of Radiation with PARP Inhibition Enhances Senescence and Sensitivity to the Senolytic, Navitoclax, in Triple Negative Breast Tumor Cells. Retrieved from [Link]
-
PubMed. (2005). Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide. Retrieved from [Link]
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Safety data sheet (SDS) for 2-(dimethylamino)-6-fluorobenzamide
An In-Depth Technical Guide to the Safe Handling of 2-(dimethylamino)-6-fluorobenzamide
Foreword: A Proactive Approach to Chemical Safety
In the landscape of modern drug discovery and chemical research, the introduction of novel compounds necessitates a rigorous and proactive approach to safety. This guide provides a comprehensive overview of the critical safety data and handling protocols for 2-(dimethylamino)-6-fluorobenzamide, a compound of interest for various research applications. Moving beyond a mere recitation of data sheet sections, this document aims to instill a deep, causal understanding of the "why" behind each safety recommendation. For the experienced researcher, this guide will serve as a detailed reference, while for those new to handling such compounds, it will provide the foundational knowledge for establishing a culture of safety and experimental excellence.
Compound Identification and Chemical Properties
2-(dimethylamino)-6-fluorobenzamide is a substituted benzamide derivative. Understanding its fundamental chemical and physical properties is the first step in predicting its behavior and implementing appropriate handling measures.
Table 1: Physicochemical Properties of 2-(dimethylamino)-6-fluorobenzamide
| Property | Value | Source |
| Molecular Formula | C9H11FN2O | |
| Molecular Weight | 182.19 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥98% (typical) | |
| CAS Number | 1629899-73-0 |
These properties indicate that the compound is a solid at room temperature and should be handled as a fine powder, which has implications for potential dust inhalation.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is paramount. While comprehensive toxicological data for this specific compound is not extensively published, based on its chemical structure and data from similar compounds, a cautious approach is warranted.
Table 2: GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
The Globally Harmonized System (GHS) pictograms associated with these hazards would likely include an exclamation mark. The signal word for this combination of hazards is "Warning".
Logical Flow of Hazard Communication:
The following diagram illustrates the relationship between the compound's properties and the necessary safety precautions.
Caption: Hazard communication workflow for 2-(dimethylamino)-6-fluorobenzamide.
First-Aid Measures: A Protocol for Exposure
In the event of accidental exposure, immediate and appropriate action is crucial. The following protocols are based on standard laboratory practice for handling hazardous chemicals.
-
After Inhalation: If dust is inhaled, move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Safe Handling and Storage Protocols
The principles of safe handling for this compound are centered on preventing exposure and maintaining its integrity.
Experimental Workflow for Safe Handling:
The following diagram outlines a standard operating procedure for weighing and using the compound in an experiment.
Caption: Step-by-step workflow for handling 2-(dimethylamino)-6-fluorobenzamide.
Storage Recommendations:
-
Container: Keep in a tightly closed container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Temperature: Recommended storage temperature is 2-8°C.
-
Location: Store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE): The Last Line of Defense
Engineering controls, such as fume hoods, are the primary method of exposure prevention. However, appropriate PPE is mandatory.
-
Eye/Face Protection: Wear chemical safety goggles that meet government standards.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.
Fire-Fighting and Accidental Release Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Accidental Release:
-
Evacuate personnel from the area.
-
Wear appropriate PPE.
-
Avoid breathing dust.
-
Sweep up the spill, avoiding dust generation, and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Toxicological and Ecological Information
-
Toxicological Data: Specific toxicological properties of this compound have not been fully investigated. The hazard classifications are based on the potential for irritation and harm if ingested, derived from its chemical class.
-
Ecological Data: No specific ecological data is available. It is crucial to prevent the release of this compound into the environment as its effects on aquatic and terrestrial life are unknown.
Disposal Considerations
Disposal of this chemical must be in accordance with all federal, state, and local environmental regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.
Conclusion: A Commitment to Safety
The safe and effective use of 2-(dimethylamino)-6-fluorobenzamide in a research setting is predicated on a thorough understanding of its properties and potential hazards. By adhering to the protocols outlined in this guide, researchers can minimize risks to themselves and the environment, ensuring that scientific advancement and safety go hand in hand.
References
An In-Depth Technical Guide to 2-(Dimethylamino)-6-fluorobenzamide: A Key Pharmaceutical Intermediate
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorobenzamide scaffold, in particular, is a privileged structure found in numerous biologically active compounds. This guide focuses on a critical derivative, 2-(Dimethylamino)-6-fluorobenzamide , a pharmaceutical intermediate whose unique combination of a nucleophilic dimethylamino group, an electron-withdrawing fluorine atom, and a reactive benzamide moiety makes it a versatile building block.
This document provides an in-depth exploration of 2-(Dimethylamino)-6-fluorobenzamide, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, propose a robust synthetic pathway, contextualize its application in the synthesis of targeted therapeutics, and outline a comprehensive framework for its analytical quality control. The causality behind experimental choices is emphasized throughout, providing not just protocols, but a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Structural Analysis
Understanding the inherent properties of 2-(Dimethylamino)-6-fluorobenzamide is the foundation for its effective use in synthesis and process development. The molecule's characteristics are summarized below.
Key Properties
| Property | Value | Source |
| CAS Number | 107485-44-9 | [1] |
| Molecular Formula | C₉H₁₁FN₂O | [1] |
| Molecular Weight | 182.19 g/mol | [1] |
| Purity | ≥95% (Typical) | [1] |
| Topological Polar Surface Area (TPSA) | 46.33 Ų | [1] |
| LogP | 0.9906 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Storage Conditions | 2-8°C, Sealed, Dry | [1] |
Structural Rationale for Utility
The utility of 2-(Dimethylamino)-6-fluorobenzamide as an intermediate stems from its distinct structural features:
-
2-Fluoro Substitution: The fluorine atom at the ortho-position to the amide significantly influences the molecule's electronic properties and conformation. It is a weak ring-activating group for nucleophilic aromatic substitution and can modulate the pKa of the adjacent amide and amino groups.
-
6-Dimethylamino Group: This tertiary amine acts as a powerful nucleophile and a site for further chemical modification. Its presence increases the basicity and can improve the solubility profile of downstream products.
-
Benzamide Moiety: The primary amide is a versatile functional group that can participate in a wide range of chemical transformations, including hydrolysis, dehydration to a nitrile, or acting as a directing group in further aromatic substitutions.
Synthesis of 2-(Dimethylamino)-6-fluorobenzamide
While multiple synthetic routes can be envisioned, a highly efficient and industrially scalable approach involves the nucleophilic aromatic substitution (SNAr) of a readily available di-halogenated precursor. This pathway is favored due to the high reactivity of activated aryl fluorides.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most logical precursor for this synthesis is 2,6-difluorobenzamide. The fluorine atoms activate the aromatic ring towards nucleophilic attack. The reaction with dimethylamine proceeds selectively, as the substitution of the first fluorine atom deactivates the ring slightly towards a second substitution, allowing for controlled mono-substitution.
Caption: Proposed synthesis of 2-(Dimethylamino)-6-fluorobenzamide via SNAr.
Detailed Experimental Protocol
Objective: To synthesize 2-(Dimethylamino)-6-fluorobenzamide from 2,6-difluorobenzamide.
Materials:
-
2,6-Difluorobenzamide (1.0 eq)
-
Dimethylamine solution (2.0 M in THF, 2.0-3.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-difluorobenzamide (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as DMF or MeCN, to dissolve the starting material (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: While stirring vigorously, slowly add the dimethylamine solution (2.0-3.0 eq) to the mixture at room temperature.
-
Causality Insight: The use of a mild inorganic base like K₂CO₃ is crucial to neutralize the HF formed during the reaction without promoting side reactions. An excess of dimethylamine ensures the reaction goes to completion.
-
-
Heating and Monitoring: Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a brine solution to remove residual DMF and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product as a white to off-white solid.
Application as a Key Pharmaceutical Intermediate
2-(Dimethylamino)-6-fluorobenzamide serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure is particularly relevant to the development of enzyme inhibitors in oncology.
Role in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways, a concept known as synthetic lethality.[2][3] Olaparib (Lynparza) was the first-in-class PARP inhibitor approved for treating certain types of cancers, particularly those with BRCA mutations.[2][4]
While various synthetic routes to Olaparib and its analogues exist, intermediates containing the fluorobenzamide moiety are critical for constructing the core structure of the final drug. 2-(Dimethylamino)-6-fluorobenzamide represents a key fragment that, after further functionalization, can be incorporated into the final API. The dimethylamino group often serves as a handle for improving solubility or as a key binding element within the enzyme's active site.
Caption: Role of the intermediate in the synthesis of advanced APIs.
Quality Control and Analytical Methodologies
Ensuring the purity and identity of 2-(Dimethylamino)-6-fluorobenzamide is critical for the quality, safety, and efficacy of the final pharmaceutical product. A robust analytical workflow should be established for quality control.[5]
Analytical Workflow
A multi-technique approach is necessary for comprehensive characterization and purity assessment.
Caption: Comprehensive analytical workflow for quality control.
Recommended Analytical Protocols
A. Purity by High-Performance Liquid Chromatography (HPLC)
-
Principle: This method separates the main component from non-volatile impurities based on their differential partitioning between a stationary and mobile phase.[5]
-
Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.[5]
-
Rationale: HPLC is the gold standard for purity assessment of non-volatile organic compounds, providing high resolution and sensitivity. A DAD allows for peak purity analysis.
B. Residual Solvent Analysis by Gas Chromatography (GC)
-
Principle: This method separates volatile organic compounds (like residual solvents from synthesis) based on their volatility.[5]
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A polar capillary column suitable for solvent analysis (e.g., DB-624 or equivalent).
-
Injector/Detector Temp: 250°C.
-
Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.
-
Sample Preparation: Dissolve a precisely weighed sample (~100 mg) in a high-boiling point solvent like DMSO or NMP.
-
Rationale: GC is essential for quantifying residual solvents, which are strictly controlled in pharmaceutical intermediates. Headspace GC-MS is often preferred for its sensitivity and specificity.
Safety and Handling
Proper handling of 2-(Dimethylamino)-6-fluorobenzamide is essential to ensure laboratory safety. The following information is derived from standard Safety Data Sheets (SDS) for structurally related compounds.
| Hazard Category | Description & Precaution | Source |
| Eye Irritation | Causes serious eye irritation. Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. | [6][7] |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling. | [6][7] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area. | [7][8] |
| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. | [6][7] |
| Incompatible Materials | Strong oxidizing agents. | [6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [7][8] |
First Aid Measures:
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][8]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][8]
Conclusion
2-(Dimethylamino)-6-fluorobenzamide stands out as a high-value intermediate in pharmaceutical synthesis. Its well-defined physicochemical properties, combined with a strategically positioned set of functional groups, make it an ideal starting point for constructing complex molecular architectures, most notably in the field of targeted cancer therapies like PARP inhibitors. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and quality control, emphasizing the scientific rationale behind each step. As drug discovery continues to evolve, the demand for such versatile and precisely engineered building blocks will undoubtedly grow, cementing the role of 2-(Dimethylamino)-6-fluorobenzamide in the development of next-generation therapeutics.
References
-
SAFETY DATA SHEET. (2023). Sigma-Aldrich. [Link]
- A kind of preparation method of fluorobenzamide compound. (2009).
-
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). ACS Omega via PMC. [Link]
-
Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. (2023). Frontiers in Pharmacology via PMC. [Link]
-
Synthesis of Olaparib Derivatives and Their Antitumor Activities. (2025). ResearchGate. [Link]
-
Analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. US EPA. [Link]
Sources
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- 2. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Methodological & Application
Application Note: Regioselective Synthesis of 2-(Dimethylamino)-6-fluorobenzamide via Nucleophilic Aromatic Substitution (SNAr)
Introduction & Mechanistic Rationale
Fluorinated benzamides and benzonitriles are highly versatile building blocks in the design of active pharmaceutical ingredients (APIs) and agrochemicals[1]. Specifically, 2,6-difluorobenzamide is a prime candidate for regioselective functionalization. The synthesis of 2-(dimethylamino)-6-fluorobenzamide from 2,6-difluorobenzamide relies on a robust Nucleophilic Aromatic Substitution (SNAr) pathway[2].
Mechanistic Causality: The reaction is driven by the synergistic electron-withdrawing effects of the carboxamide (-CONH₂) group and the two ortho-fluorine atoms, which highly activate the aromatic ring towards nucleophilic attack. When dimethylamine is introduced, it attacks the electron-deficient ortho-carbon, forming a stabilized Meisenheimer complex. The subsequent elimination of the fluoride ion restores aromaticity[3].
Regioselectivity & Chemoselectivity: A critical feature of this reaction is its inherent resistance to over-substitution. Once the first dimethylamino group is installed, its strong electron-donating resonance effect (+R) significantly increases the electron density of the aromatic ring. This deactivates the remaining fluorine atom towards a second nucleophilic attack, ensuring that the mono-substituted 2-(dimethylamino)-6-fluorobenzamide is the exclusive product under standard thermal conditions.
Reaction Workflow & Pathway
Workflow for the SNAr synthesis of 2-(dimethylamino)-6-fluorobenzamide.
Experimental Design & Causality
To ensure a self-validating and high-yielding protocol, the experimental conditions have been optimized based on the following physicochemical principles:
-
Solvent Selection (DMSO): Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are essential for SNAr reactions. DMSO poorly solvates the nucleophile (dimethylamine), thereby increasing its effective nucleophilicity, while simultaneously stabilizing the polar transition state of the Meisenheimer complex[3].
-
Nucleophile & Base Equivalents (3.0 eq): Dimethylamine serves a dual purpose. One equivalent acts as the nucleophile. A second equivalent acts as an intrinsic base to scavenge the generated hydrofluoric acid (HF), forming dimethylammonium fluoride. The third equivalent ensures pseudo-first-order kinetics, drives the reaction to completion, and compensates for any evaporative loss at elevated temperatures.
-
Temperature Profile (80 °C): While fluorine is an excellent leaving group, the moderate activating power of the amide requires thermal energy to overcome the activation barrier. Heating to 80 °C provides an optimal balance between the reaction rate and the prevention of thermal degradation or side reactions.
Reagent Table & Quantitative Data
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2,6-Difluorobenzamide | 157.12 | 1.0 | 1.57 g (10.0 mmol) | Electrophile / Starting Material |
| Dimethylamine (40% aq) | 45.08 | 3.0 | 3.8 mL (~30.0 mmol) | Nucleophile & HF Scavenger |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 10.0 mL | Polar Aprotic Solvent |
| Distilled Water | 18.02 | - | 50.0 mL | Anti-solvent for Precipitation |
| Ethyl Acetate (EtOAc) * | 88.11 | - | 3 x 20 mL | Extraction Solvent (Fallback) |
*Note: EtOAc is utilized only if the product oils out instead of precipitating during the aqueous quench.
Step-by-Step Protocol
Step 1: Reactor Preparation & Substrate Dissolution Equip a 50 mL oven-dried round-bottom flask with a PTFE-coated magnetic stir bar. Charge the flask with 2,6-difluorobenzamide (1.57 g, 10.0 mmol) and DMSO (10.0 mL). Stir at 400 rpm at ambient temperature until a homogeneous solution is achieved.
Step 2: Nucleophile Introduction Slowly add dimethylamine (40% aqueous solution, 3.8 mL) dropwise over 2 minutes. Causality Note: A mild exotherm may occur due to the heat of mixing and initial acid-base interactions. Dropwise addition prevents localized heating and volatilization of the amine.
Step 3: Thermal Activation Attach a reflux condenser to the flask. Submerge the flask in a pre-heated oil bath or heating block set to 80 °C. Maintain vigorous stirring for 4 to 6 hours.
Step 4: Validation Checkpoint (In-Process Control)
Before proceeding to the workup, analyze a 10 µL reaction aliquot via LC-MS or TLC (Eluent: EtOAc/Hexane 1:1).
Self-Validation: The target conversion is >98%. The starting material (
Step 5: Aqueous Quench & Precipitation Once complete, remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of vigorously stirred, ice-cold distilled water. Causality Note: DMSO is infinitely miscible with water, whereas the mono-substituted benzamide has poor aqueous solubility. This drastic polarity shift forces the product to precipitate as a solid.
Step 6: Isolation & Drying Stir the suspension for 30 minutes to ensure complete crystallization. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold water (2 x 10 mL) to remove residual DMSO and dimethylammonium fluoride, followed by a final wash with cold heptane (10 mL) to remove non-polar impurities. Dry the solid in a vacuum oven at 45 °C overnight to afford the purified 2-(dimethylamino)-6-fluorobenzamide.
Troubleshooting & Safety
-
Oiling Out During Precipitation: If the product forms a biphasic oil instead of a crystalline solid during Step 5, do not discard the mixture. Transfer it to a separatory funnel and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
-
Safety Directive: Dimethylamine is a volatile, flammable gas (handled here as a 40% aqueous solution) with a strong ammonia-like odor. Conduct all operations in a well-ventilated fume hood. The reaction generates stoichiometric amounts of fluoride ions; ensure proper disposal of aqueous waste according to institutional environmental protocols.
References
Sources
Application Notes and Protocols: Nucleophilic Aromatic Substitution of 2,6-Difluorobenzamide with Dimethylamine
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Benzamides in Drug Discovery
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Specifically, the 2-fluoro-6-(dimethylamino)benzamide moiety is a privileged scaffold found in a variety of pharmacologically active compounds. Its synthesis, primarily through nucleophilic aromatic substitution (SNAr), is a critical transformation for drug development professionals. This guide provides a detailed, experience-driven protocol for the SNAr of 2,6-difluorobenzamide with dimethylamine, offering insights into the reaction mechanism, experimental setup, and product characterization.
Mechanistic Insights: The Addition-Elimination Pathway
The nucleophilic aromatic substitution of 2,6-difluorobenzamide with dimethylamine proceeds via the well-established SNAr addition-elimination mechanism. This multi-step process is initiated by the attack of the nucleophile (dimethylamine) on the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The presence of two electron-withdrawing fluorine atoms ortho to the site of substitution is crucial for activating the ring towards nucleophilic attack. The reaction culminates in the elimination of a fluoride ion, restoring the aromaticity of the ring and yielding the desired product.
Figure 1: General workflow of the SNAr reaction.
Experimental Protocol: Synthesis of 2-Fluoro-6-(dimethylamino)benzamide
This protocol details a reliable method for the synthesis of 2-fluoro-6-(dimethylamino)benzamide, adapted from established procedures for SNAr reactions involving dimethylamine.[2][3][4]
Materials:
-
2,6-Difluorobenzamide
-
Dimethylamine (40% aqueous solution)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-difluorobenzamide (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Addition of Nucleophile: To the stirred suspension, add a 40% aqueous solution of dimethylamine (3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).
-
Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-fluoro-6-(dimethylamino)benzamide as a solid.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,6-Difluorobenzamide | [5][6] |
| Nucleophile | Dimethylamine (40% aq. solution) | N/A |
| Solvent | DMSO | [1] |
| Base | K₂CO₃ | [1] |
| Reaction Temperature | 80-90 °C | Adapted from[2] |
| Reaction Time | 4-6 hours | Adapted from[2] |
| Expected Yield | >70% (based on similar reactions) | [2] |
| Product | 2-Fluoro-6-(dimethylamino)benzamide | [7] |
Characterization of 2-Fluoro-6-(dimethylamino)benzamide
The structure and purity of the synthesized compound can be confirmed using a combination of spectroscopic techniques.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N,N-dimethyl protons, and the amide protons. The aromatic region will display coupling patterns consistent with a 1,2,3-trisubstituted benzene ring, with coupling to the fluorine atom. The dimethylamino group will appear as a singlet, and the amide protons will be visible as broad singlets.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the N,N-dimethyl carbons.[8][9][10]
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the product (C₉H₁₁FN₂O, MW: 182.19 g/mol ).[7]
Figure 2: Experimental workflow for the synthesis and characterization of 2-fluoro-6-(dimethylamino)benzamide.
Troubleshooting and Safety Considerations
-
Moisture Sensitivity: The reaction should be carried out under anhydrous conditions to prevent side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature slightly. The stoichiometry of the dimethylamine and base can also be optimized.
-
Purification Challenges: If the product is difficult to purify, consider alternative purification techniques such as recrystallization.
-
Safety: Dimethylamine is a corrosive and flammable substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. DMSO can enhance the absorption of chemicals through the skin, so avoid direct contact.
Conclusion
This application note provides a comprehensive and practical guide for the successful synthesis of 2-fluoro-6-(dimethylamino)benzamide via a nucleophilic aromatic substitution reaction. By understanding the underlying mechanism and adhering to the detailed experimental protocol, researchers can confidently prepare this valuable building block for applications in drug discovery and development. The provided characterization data and troubleshooting tips further support the reliable execution of this important chemical transformation.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.
- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
-
Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Retrieved from [Link]
-
MDPI. (2025). 2-(Difluoroboryloxy)benzamide. Retrieved from [Link]
- European Patent Office. (1997). PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. EP 0900180 B1.
-
PMC. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Retrieved from [Link]
- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
-
PMC. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]
-
PubMed. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Retrieved from [Link]
- Google Patents. (n.d.). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
-
MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN103224438B - Method for synthesizing N, N-dimethyl amine compound by nucleophilic substitution of DMF.
-
Figshare. (2013). Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF - The Journal of Organic Chemistry. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]
-
PubMed. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved from [Link]
-
MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]
Sources
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- 2. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103224438B - Method for synthesizing N, N-dimethyl amine compound by nucleophilic substitution of DMF - Google Patents [patents.google.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]
- 6. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
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- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging 2-(Dimethylamino)-6-fluorobenzamide in the Synthesis of Nitrogen-Containing Heterocycles
Introduction: A Versatile Building Block for Heterocyclic Chemistry
In the landscape of medicinal and materials chemistry, the efficient construction of heterocyclic scaffolds is of paramount importance. These cyclic structures are foundational to a vast array of pharmaceuticals and functional materials. 2-(Dimethylamino)-6-fluorobenzamide has emerged as a particularly versatile precursor for the synthesis of nitrogen-containing heterocycles. Its utility is rooted in the strategic placement of three key functional groups on the aromatic ring: a tertiary amide, a dimethylamino group, and a fluorine atom. This unique arrangement allows for two distinct and powerful synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Directed ortho-Metalation (DoM) .
The fluorine atom, being a good leaving group, activates the C-F bond for nucleophilic attack, especially when the ring is further activated. The dimethylamino group, a potent Lewis base, can act as a powerful directing group in C-H activation reactions, specifically guiding metalation to the adjacent ortho position. The tertiary amide itself also contributes to the directing effect and serves as a key handle for subsequent cyclization steps.
This guide provides an in-depth exploration of these two synthetic pathways, offering detailed mechanistic insights and practical, field-proven protocols for researchers, scientists, and professionals in drug development.
Section 1: Synthesis of Quinazolinones via Nucleophilic Aromatic Substitution (SNAr)
One of the most direct applications of 2-(dimethylamino)-6-fluorobenzamide is in the synthesis of quinazolin-4-ones, a privileged scaffold in medicinal chemistry. This transformation proceeds via a base-promoted Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom with an amide, followed by an intramolecular cyclization. This method offers a transition-metal-free approach to these valuable heterocycles.[1]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the primary or secondary amide nucleophile by a suitable base, such as cesium carbonate (Cs₂CO₃). The resulting amidate anion then attacks the carbon atom bearing the fluorine in 2-(dimethylamino)-6-fluorobenzamide. The fluorine atom is a good leaving group for SNAr reactions. The subsequent intramolecular cyclization, driven by the proximity of the newly introduced nitrogen nucleophile and the benzamide carbonyl, leads to the formation of the quinazolinone ring system.
Caption: SNAr and Cyclization Pathway.
Experimental Protocol: Synthesis of 2-Methyl-8-(dimethylamino)quinazolin-4(3H)-one
This protocol is adapted from the general procedure for the synthesis of quinazolinones from ortho-fluorobenzamides.[1]
Materials:
-
2-(Dimethylamino)-6-fluorobenzamide
-
Acetamide
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Hexanes
-
Brine
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(dimethylamino)-6-fluorobenzamide (1.0 mmol), acetamide (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-methyl-8-(dimethylamino)quinazolin-4(3H)-one.
Data Presentation: Scope of the Reaction
The following table summarizes the expected outcomes for the reaction of 2-(dimethylamino)-6-fluorobenzamide with various amides, based on reported yields for similar substrates.[1]
| Entry | Amide Partner | Expected Product | Approximate Yield (%) |
| 1 | Benzamide | 8-(Dimethylamino)-2-phenylquinazolin-4(3H)-one | 70-80 |
| 2 | Thiophene-2-carboxamide | 8-(Dimethylamino)-2-(thiophen-2-yl)quinazolin-4(3H)-one | 60-70 |
| 3 | N-methylacetamide | 8-(Dimethylamino)-2,3-dimethylquinazolin-4(3H)-one | 65-75 |
| 4 | Cyclopropanecarboxamide | 2-Cyclopropyl-8-(dimethylamino)quinazolin-4(3H)-one | 55-65 |
Section 2: Application in Directed ortho-Metalation (DoM) for Heterocyclic Synthesis
The dimethylamino group is a powerful Directed Metalation Group (DMG), capable of directing the deprotonation of an adjacent aromatic C-H bond by a strong organolithium base.[2][3][4] This regioselective lithiation generates a potent nucleophile that can react with various electrophiles to introduce new functional groups. Subsequent intramolecular cyclization can then be employed to construct a variety of heterocyclic systems. While a specific protocol for the DoM of 2-(dimethylamino)-6-fluorobenzamide leading to a heterocycle is not extensively documented, the principles of DoM on N,N-dialkylbenzamides are well-established.[5][6] This section outlines a scientifically plausible, albeit not yet broadly reported, approach.
Mechanistic Rationale
The reaction is initiated by the coordination of an organolithium reagent (e.g., sec-butyllithium) to the Lewis basic dimethylamino group of 2-(dimethylamino)-6-fluorobenzamide. This coordination directs the deprotonation of the C-H bond at the ortho position (C3), forming an aryllithium intermediate. This intermediate can then be trapped with a suitable electrophile. For the synthesis of a heterocycle like a benzoxazinone, an electrophile such as a carbonyl compound (e.g., a ketone or aldehyde) could be used. The resulting adduct would then undergo intramolecular cyclization, with the amide nitrogen displacing the fluorine atom in a subsequent SNAr reaction, to form the heterocyclic ring.
Caption: Directed ortho-Metalation and Cyclization Pathway.
Experimental Protocol: Plausible Synthesis of a Dihydro-1,3-benzoxazin-4-one Derivative
This protocol is a scientifically informed projection based on general procedures for Directed ortho-Metalation of N,N-dialkylbenzamides and subsequent cyclization.
Materials:
-
2-(Dimethylamino)-6-fluorobenzamide
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 2-(dimethylamino)-6-fluorobenzamide (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add sec-butyllithium (1.1 mmol) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the electrophile, for instance, acetone (1.5 mmol) in anhydrous THF (2 mL), dropwise to the reaction mixture.
-
Stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight to facilitate cyclization.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired dihydro-1,3-benzoxazin-4-one derivative.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to both synthetic strategies described above, from reaction setup to product isolation.
Caption: A typical workflow for heterocyclic synthesis.
Conclusion
2-(Dimethylamino)-6-fluorobenzamide stands out as a highly adaptable and valuable starting material for the synthesis of nitrogen-containing heterocycles. The presence of the fluoro and dimethylamino groups enables chemists to employ either SNAr or Directed ortho-Metalation strategies, providing access to diverse and medicinally relevant scaffolds such as quinazolinones and potentially benzoxazinones. The protocols and mechanistic insights provided herein are intended to empower researchers to harness the full synthetic potential of this versatile building block in their drug discovery and development endeavors.
References
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. baranlab.org [baranlab.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of 5-Fluoroquinazolin-4(3H)-one Scaffolds
Executive Summary
This application note details the high-yield synthesis of 5-fluoroquinazolin-4(3H)-one derivatives, a privileged scaffold in kinase inhibitor discovery (e.g., Vandetanib, Gefitinib analogs). While the prompt references "2-(dimethylamino)-6-fluorobenzamide," this guide addresses the two distinct chemical contexts of this nomenclature to ensure reproducibility:
-
The Activated Intermediate Route (Primary Focus): Utilization of the (E)-2-(((dimethylamino)methylene)amino)-6-fluorobenzamide species (often colloquially termed the "dimethylamino intermediate"), which is the industry-standard precursor for versatile quinazoline assembly.
-
The Tertiary Amine Route: Handling of the specific substrate 2-(dimethylamino)-6-fluorobenzamide (CAS 107485-44-9) , utilizing specific demethylative cyclization conditions.
Chemical Strategy & Rationale
The "Dimethylamino" Activation Logic
The construction of the pyrimidine ring onto the benzamide core requires the insertion of a single carbon unit between the amide nitrogen and the aniline nitrogen.
-
Standard Approach: The reaction of 2-aminobenzamides with formamide (Niementowski synthesis) often requires harsh temperatures (>180°C) and suffers from low yields due to the sublimation of starting materials.
-
Optimized Approach (Recommended): Reacting the primary amine with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) generates the dimethylaminomethylene intermediate. This species is highly activated; the dimethylamino group acts as an excellent leaving group upon nucleophilic attack by a primary amine (R-NH₂), facilitating mild cyclization.
Regioselectivity and the 5-Fluoro Effect
The presence of the fluorine atom at the C6 position of the benzamide (which becomes C5 in the quinazoline) is electronically significant.
-
Inductive Effect: The C5-fluorine withdraws electron density from the carbonyl carbon, increasing its electrophilicity and accelerating the final ring-closure step.
-
Post-Cyclization Utility: The C5-fluorine is a handle for subsequent Nucleophilic Aromatic Substitution (
), allowing the introduction of diverse nucleophiles (amines, alkoxides) to generate libraries of 5-substituted quinazolinones.
Pathway Visualization
The following diagram illustrates the mechanistic pathway from the benzamide precursor to the quinazoline core.
Caption: Mechanistic flow for the conversion of fluorobenzamide precursors to quinazolinones via the activated amidine intermediate.
Detailed Experimental Protocols
Protocol A: Synthesis via the Activated Amidine (High Throughput Compatible)
Target: Preparation of 3-substituted-5-fluoroquinazolin-4(3H)-ones. Applicability: Best for generating libraries of kinase inhibitors.
Reagents & Materials
-
Precursor: 2-Amino-6-fluorobenzamide (1.0 equiv)
-
Activator:
-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 – 1.5 equiv) -
Solvent: Ethanol (anhydrous) or Toluene
-
Cyclizing Amine: Various anilines or alkylamines (1.1 equiv)
-
Catalyst: Glacial Acetic Acid (optional, 0.1 equiv)
Step-by-Step Methodology
-
Activation (Formation of the Intermediate):
-
Charge a reaction vessel with 2-amino-6-fluorobenzamide (1.0 equiv) and anhydrous Ethanol (5 mL/mmol).
-
Add DMF-DMA (1.5 equiv) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 78°C) for 2–3 hours.
-
Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting material (
) should disappear, replaced by a less polar spot ( , the dimethylaminomethylene intermediate). -
Isolation (Optional but Recommended): Cool to 0°C. The intermediate often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate in vacuo to yield the crude formamidine.
-
-
Cyclization (One-Pot Variation):
-
To the crude intermediate (or the reaction mixture from Step 1), add the desired amine (
, 1.1 equiv). -
Add Glacial Acetic Acid (0.1 – 1.0 equiv). Note: Acid catalysis protonates the dimethylamino group, making it a better leaving group.
-
Reflux for 4–16 hours depending on the nucleophilicity of the amine.
-
Observation: The reaction typically turns from pale yellow to a deeper amber/orange.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature.
-
Precipitation: Many quinazolinones precipitate upon cooling. Filter the solid and wash with cold EtOH/Water (1:1).
-
Extraction: If no solid forms, evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine. Dry over
.[1] -
Recrystallization: Hot Ethanol or Acetonitrile are preferred solvents.
-
Protocol B: Direct Cyclization of Tertiary Amine (CAS 107485-44-9)
Target: Salvage pathway if starting specifically with
-
Reaction Setup:
-
Mix 2-(dimethylamino)-6-fluorobenzamide (1.0 equiv) with Formamide (10 equiv).
-
Add Ammonium Acetate (2.0 equiv).
-
-
Thermal Process:
-
Heat to 160–180°C in a sealed pressure tube. Caution: High pressure.
-
Maintain temperature for 12–24 hours.[2]
-
-
Work-up:
-
Pour the hot mixture into ice water.
-
The product, 5-fluoroquinazolin-4(3H)-one (unsubstituted at N3), should precipitate.
-
Note: This route is lower yielding (typically 40–60%) compared to Protocol A (>85%).
-
Analytical Validation & Data
Expected NMR Signatures
Verification of the Intermediate vs. the Product is critical.
| Compound Stage | Proton ( | Chemical Shift ( | Multiplicity | Diagnostic Feature |
| Intermediate | 2.90 – 3.10 | Two Singlets | Distinctive diastereotopic methyls due to restricted rotation. | |
| Intermediate | 8.40 – 8.60 | Singlet | Azomethine proton (Deshielded). | |
| Product (Quinazoline) | H-2 (Pyrimidine) | 8.10 – 8.30 | Singlet | Characteristic quinazolinone ring proton. |
| Product (Quinazoline) | H-5, H-7, H-8 | 7.00 – 7.80 | Multiplets | Aromatic region; coupling with F simplifies identification. |
Mass Spectrometry (LC-MS)
-
Intermediate:
(Addition of minus ). -
Product:
(Loss of ).
Troubleshooting & Expert Tips
Issue 1: Incomplete Cyclization
-
Symptom: Presence of the intermediate (formamidine) persists in LC-MS.
-
Root Cause: The leaving group (
) is not being protonated, or the amine nucleophile is too sterically hindered. -
Solution: Increase the amount of Acetic Acid to 2.0 equivalents or switch solvent to Dioxane and heat to 100°C. For extremely hindered amines, use microwave irradiation (140°C, 20 min).
Issue 2: Hydrolysis of Intermediate
-
Symptom: Reappearance of starting material (2-amino-6-fluorobenzamide) or formation of formyl-species.
-
Root Cause: Wet solvents. The formamidine intermediate is moisture sensitive.
-
Solution: Use anhydrous Ethanol/Toluene and store the intermediate in a desiccator if isolated.
Issue 3: Regioisomer Formation (7-Fluoro vs 5-Fluoro)
-
Clarification: Starting from 2-amino-6-fluorobenzamide unequivocally yields the 5-fluoro isomer. Numbering shifts because the carbonyl carbon is C4, and the fusion carbons are C4a/C8a. The fluorine stays "ortho" to the bridgehead carbon C4a.
References
-
Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters." Journal of Organic Chemistry, 2005.[3] Link
-
Hennequin, L. F., et al. "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 1999. (Describes the synthesis of ZD6474/Vandetanib precursors). Link
-
Wang, D., & Gao, F. "Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides." ACS Omega, 2019. Link
-
ChemScene. "Product Data: 2-(Dimethylamino)-6-fluorobenzamide (CAS 107485-44-9)."[4] Link
-
Zhang, Y., et al. "Recent Advances in the Synthesis of Quinazolinones." Molecules, 2021.[5] Link
Sources
- 1. AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline synthesis [organic-chemistry.org]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
Application Note: Precision Hydrolysis Protocols for Sterically Hindered 2,6-Disubstituted Benzonitriles
Executive Summary & Strategic Context
This guide details the hydrolytic transformation of 2-(dimethylamino)-6-fluorobenzonitrile (CAS 96994-73-9), a high-value intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and fluorinated anthranilic acid derivatives.[1]
The Challenge: This specific substrate presents a "perfect storm" of hydrolytic resistance:
-
Steric Shielding: The ortho-fluoro and ortho-dimethylamino groups create a "2,6-disubstituted blockade," physically preventing the approach of bulky hydrated nucleophiles to the nitrile carbon.
-
Electronic Deactivation: The strongly electron-donating dimethylamino group (
) enriches the aromatic ring via resonance, reducing the electrophilicity of the nitrile carbon.
The Solution: Standard aqueous alkaline hydrolysis (NaOH/H₂O) often fails or requires forcing conditions that degrade the fluorinated scaffold. This note provides two distinct, high-yield protocols:
-
Protocol A (Target: Amide): Uses the Radziszewski Reaction (Alkaline
) to leverage the -effect, bypassing steric hindrance. -
Protocol B (Target: Acid): Uses Acid-Catalyzed Solvolysis (
) to activate the nitrile via protonation, overcoming electronic deactivation.
Mechanistic Insight & Reaction Pathways[2][3]
Understanding the competition between the desired hydrolysis and potential side reactions (like nucleophilic aromatic substitution of fluorine,
Reaction Logic Diagram
Figure 1: Bifurcated reaction pathways.[1] Path A utilizes the hydroperoxide anion to overcome sterics. Path B utilizes protonation to overcome electronic deactivation.
Critical Process Parameters (CPPs)
| Parameter | Protocol A (Amide) | Protocol B (Acid) | Rationale |
| Reagent | 30% | 70% | Peroxide anion ( |
| Temperature | 40–50 °C | 100–110 °C | Low temp in A prevents over-oxidation. High temp in B is required to drive hydrolysis. |
| Solvent | DMSO or Ethanol | Water (in acid) | DMSO improves solubility of the lipophilic nitrile; Acid acts as solvent in B. |
| pH Control | pH 9–10 | pH < 1 | High pH in A promotes |
Protocol A: Selective Synthesis of the Amide
Method: Radziszewski Hydrolysis (Alkaline Peroxide) Objective: Convert nitrile to primary amide without hydrolyzing to the acid or displacing the fluorine.
Materials
-
Substrate: 2-(dimethylamino)-6-fluorobenzonitrile (1.0 equiv)[1]
-
Reagent: Hydrogen Peroxide (30% w/w aq., 4.0 equiv)[1]
-
Catalyst: Sodium Hydroxide (6N aq., 0.2 equiv)[1]
-
Solvent: DMSO (5 volumes) or Ethanol (10 volumes)
-
Quench: Sodium Sulfite (sat. aq.)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve the nitrile (10 g) in DMSO (50 mL). Ensure complete dissolution; the solution may be slightly yellow.
-
Base Addition: Add 6N NaOH (0.2 equiv) dropwise.
-
Note: The solution may warm slightly. Maintain temperature at 20–25°C.
-
-
Peroxide Addition (Controlled): Place the flask in a water bath at 20°C. Add 30%
(4.0 equiv) dropwise via an addition funnel over 30 minutes.-
Caution: The reaction is exothermic. Do not allow the internal temperature to exceed 50°C. The "Alpha-Effect" of the hydroperoxide anion is rapid; uncontrolled addition can lead to a runaway exotherm.
-
-
Reaction: Stir at 45–50°C for 2–4 hours. Monitor by HPLC (see Section 5).
-
Endpoint: < 1% starting nitrile remaining.
-
-
Quench: Cool to 0–5°C. Slowly add saturated aqueous sodium sulfite to destroy excess peroxide. Test with starch-iodide paper (should remain white).
-
Isolation: Pour the mixture into 200 mL of ice water. The amide product typically precipitates as a white to off-white solid.
-
Filtration: Filter the solid, wash with cold water (
mL) to remove DMSO, and dry under vacuum at 45°C.
Expected Yield: 85–92% Purity: >98% (HPLC)
Protocol B: Full Hydrolysis to the Carboxylic Acid
Method: Acid-Catalyzed Solvolysis Objective: Force the hydrolysis through the amide intermediate directly to the benzoic acid derivative.
Materials
-
Substrate: 2-(dimethylamino)-6-fluorobenzonitrile (1.0 equiv)[1]
-
Reagent/Solvent: Sulfuric Acid (70% w/w aq., 10 volumes)
-
Work-up: Ammonium Hydroxide or NaOH (for pH adjustment)[1]
Step-by-Step Procedure
-
Preparation: Prepare 70%
by slowly adding concentrated sulfuric acid to water with cooling.-
Why 70%? Concentrated (98%) acid can cause charring/sulfonation. Dilute acid (<50%) does not achieve a high enough reflux temperature to overcome the steric barrier.
-
-
Charging: Add the nitrile (10 g) to the 70%
(100 mL). -
Reflux: Heat the mixture to 100–110°C.
-
Observation: The solid will slowly dissolve. The amine moiety (
) will protonate immediately, which actually helps the reaction by removing the electron-donating effect, making the nitrile more electrophilic (susceptible to water attack).
-
-
Duration: Stir for 8–12 hours.
-
Monitoring: Check for the disappearance of the intermediate amide.
-
-
Work-up: Cool to room temperature and pour onto crushed ice (300 g).
-
pH Adjustment (Critical): The product is an amino acid (zwitterionic nature).
-
Slowly adjust pH to the isoelectric point (approx. pH 3–4) using 20% NaOH or
. -
Precipitation: The free acid should precipitate at this pH range.
-
-
Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary to remove inorganic salts.
Expected Yield: 75–85%[1]
Quality Control & Analytical Methods
HPLC Method Parameters
To validate the conversion and ensure no defluorination occurred.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Detection | UV at 210 nm (amide bond) and 254 nm (aromatic) |
| Retention Order | Acid (Polar, elutes first) < Amide < Nitrile (Non-polar, elutes last) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Steric bulk preventing attack.[1] | Increase |
| Defluorination (Side Product) | Reaction temperature too high or base too strong. | Strictly maintain Temp < 50°C. Ensure NaOH conc is catalytic (0.2 eq). |
| Incomplete Hydrolysis (Protocol B) | Acid concentration too low. | Ensure temp reaches >100°C. If amide persists, add small amount of acetic acid as co-solvent. |
References
-
Vertex AI Search. (2025). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination. ResearchGate. Link
-
MDPI. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Link
-
Chemistry Steps. (2024). Converting Nitriles to Amides: Hydrolysis Protocols. Link
-
OAText. (2025). Transition metal-free hydration of nitriles to amides mediated by NaOH. Link
-
Matrix Fine Chemicals. (2025). 2-(Dimethylamino)-6-fluorobenzonitrile Product Data. Link
-
ResearchGate. (2025). Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid water. Link
Sources
Application Note: Microwave-Assisted Synthesis of 2-(dimethylamino)-6-fluorobenzamide
[1][2]
Abstract
This application note details a robust, microwave-assisted protocol for the synthesis of 2-(dimethylamino)-6-fluorobenzamide (CAS: 107485-44-9) via Nucleophilic Aromatic Substitution (
Introduction & Retrosynthetic Analysis[1]
The 2-amino-6-fluorobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in benzamide-based histone deacetylase (HDAC) inhibitors and antipsychotic agents. Traditional thermal synthesis often suffers from poor regioselectivity and harsh conditions.
Why Microwave Chemistry?
-
Kinetic Control: Rapid heating rates allow the reaction to reach the activation energy (
) of the mono-substitution quickly without dwelling in the thermal window that promotes the thermodynamically stable bis-product.[2] -
Solvent Flexibility: Capability to use "green" polar solvents (e.g., water, ethanol) that couple efficiently with microwave energy (
).[1] -
Pressure Advantage: Sealed vessel conditions prevent the loss of volatile nucleophiles (dimethylamine, b.p. 7°C) at elevated temperatures.
Reaction Scheme
The synthesis proceeds via an
Figure 1: Reaction pathway and selectivity control.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Monowave 300 (Anton Paar) or Initiator+ (Biotage).
-
Vessels: 10 mL or 30 mL Borosilicate glass vials with silicone/PTFE septum caps.
-
Reagents:
Optimized Procedure (Standard Scale: 1.0 mmol)
Step 1: Preparation
-
Weigh 157 mg (1.0 mmol) of 2,6-difluorobenzamide into a 10 mL microwave vial.
-
Add 207 mg (1.5 mmol) of
. -
Add 2.0 mL of Acetonitrile (MeCN).
-
Add 0.65 mL (approx. 5.0 mmol) of Dimethylamine (40% aq.) solution.
-
Seal the vial immediately with a crimp cap.
Step 2: Microwave Parameters Program the reactor with the following parameters. Note the use of a "pre-stir" phase to ensure homogeneity.
| Parameter | Setting | Rationale |
| Temperature | 110 °C | Optimal for |
| Hold Time | 15:00 min | Sufficient conversion (>98%) while minimizing bis-substitution. |
| Pressure Limit | 18 bar | Safety cutoff (aqueous amine generates pressure). |
| Power | Dynamic (Max 150W) | Maintains set temp; high power not needed for small scale. |
| Stirring | 600 rpm | Critical for biphasic/heterogeneous mixtures. |
Step 3: Work-up & Purification [1]
-
Cool the vial to 55°C (reactor air jet) before opening.
-
Vent carefully in a fume hood to release residual dimethylamine pressure.
-
Pour the reaction mixture into 20 mL of ice-cold water .
-
Stir for 10 minutes. The product, 2-(dimethylamino)-6-fluorobenzamide, typically precipitates as a white/off-white solid.[1]
-
Filtration: Collect the solid by vacuum filtration.[2] Wash with cold water (
) to remove inorganic salts and residual amine. -
Drying: Dry in a vacuum oven at 45°C for 4 hours.
Alternative Work-up (if oil forms): Extract with Ethyl Acetate (
Results & Discussion
Yield and Selectivity
The microwave protocol demonstrates superior selectivity compared to conventional heating.
| Condition | Temp (°C) | Time | Yield (%) | Mono : Bis Ratio |
| Microwave (This Protocol) | 110 | 15 min | 88% | > 95 : 5 |
| Thermal Reflux (Ethanol) | 80 | 12 hrs | 65% | 85 : 15 |
| Thermal Sealed Tube | 110 | 2 hrs | 72% | 80 : 20 |
Mechanistic Insight
The reaction is a classic
-
Deactivation: Once the first dimethylamino group is installed, it acts as a strong electron-donating group (EDG) via resonance. This increases electron density on the ring, significantly raising the activation energy required to displace the second fluorine atom.
-
Microwave Effect: Rapid heating allows the reaction to be stopped exactly when the first substitution is complete, "freezing" the mixture before the slower second substitution can proceed significantly.[2]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | Loss of Dimethylamine | Ensure vial is crimped tight; Check septum integrity.[2] Increase amine equivalents to 6.0. |
| High Bis-Substituted Impurity | Temperature too high | Reduce Temp to 100°C or reduce Hold Time to 10 min. |
| Pressure Errors | Headspace too small | Use a 30 mL vial for the same scale or reduce solvent volume slightly. |
Safety & Handling
-
High Pressure: Aqueous dimethylamine expands significantly upon heating. Always use certified microwave vials and never exceed the vessel's rated pressure (typically 20-30 bar).
-
Chemical Hazard: Dimethylamine is corrosive and volatile. Handle all open vials in a well-ventilated fume hood.
-
HF Generation: The reaction generates HF (neutralized by
to form KF). Treat waste streams as fluoride-containing.
References
-
General
Methodology: Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link -
Microwave Effect in
: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.[1] Link -
Synthesis of Fluorobenzamides: Zhu, S., et al. (2016).[1] A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine.[4] Journal of Organic Chemistry. Link
-
2-Amino-6-fluorobenzamide Scaffold: Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link
Sources
- 1. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 2. CN101503372A - A kind of preparation method of fluorobenzamide compound - Google Patents [patents.google.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Fidelity Mono-Substitution of 2,6-Difluorobenzamide
[1][2]
Topic: Optimization of
Core Directive: The Mechanistic Logic
Achieving high yields of mono-substituted products from 2,6-difluorobenzamide is not a game of chance; it is an exercise in exploiting electronic deactivation .[2]
In Nucleophilic Aromatic Substitution (
-
The Starting Material (SM): 2,6-difluorobenzamide possesses two fluorine atoms (strongly electronegative) and an amide group (electron-withdrawing).[2] The ring is highly activated for nucleophilic attack.
-
The Mono-Product: Once a nucleophile (e.g., an amine or alkoxide) replaces one fluorine, the electronic landscape shifts. Most nucleophiles used in these syntheses (amines, alcohols) act as Electron Donating Groups (EDG) via resonance once attached to the ring.
-
The Result: The mono-substituted product is significantly less electron-deficient than the starting material.[2] Consequently, the activation energy required for the second substitution is higher.
The Strategy: You must identify the "Goldilocks" thermal window where the SM reacts rapidly, but the deactivated mono-product remains inert.
Critical Parameter Optimization
A. Solvent Selection: The Dielectric Effect
2| Solvent | Dielectric Constant ( | Reaction Rate | Recommended For |
| DMSO | 46.7 | Very Fast | Unreactive nucleophiles; Low temp reactions.[2] |
| DMF/NMP | 36.7 / 32.2 | Fast | General purpose; easier workup than DMSO.[2] |
| Acetonitrile | 37.5 | Moderate | Highly reactive amines; prevents over-reaction.[2] |
| THF | 7.5 | Slow | Strict mono-control with very active nucleophiles.[2] |
B. Base Selection: The Amide Trap
Critical Warning: The primary amide protons (
Troubleshooting Guide & FAQs
Scenario 1: "I am seeing significant di-substitution (5-15%)."
Diagnosis: Your reaction temperature is breaching the activation threshold for the deactivated mono-product, or local concentration hotspots are occurring.
-
Q: How do I stop the second addition?
-
A: Lower the temperature by 10-20°C. The rate of the second substitution drops faster than the first as temperature decreases (Arrhenius behavior).
-
A: Implement Inverse Addition . Slowly add the nucleophile to the benzamide solution. This ensures the nucleophile is always the limiting reagent locally, preventing it from encountering the product in high concentrations.
-
Scenario 2: "The reaction stalls at 60% conversion."
Diagnosis: Product inhibition or amide deprotonation.[2]
-
Q: Why did the reaction stop?
-
A: If using an amine nucleophile without an auxiliary base, the generated HF forms a salt with the remaining amine, removing it from the reaction. Solution: Ensure you have 2.0-2.2 equivalents of amine (one as nucleophile, one as HF scavenger) or add 1.5 eq of DIPEA.[2]
-
A: If using
in DMF, the surface of the base might be coated with KF (insoluble). Solution: Use finely milled "anhydrous" or switch to (higher solubility).[2]
-
Scenario 3: "My yield is low due to hydrolysis."
Diagnosis: Wet solvents or harsh basic conditions attacking the amide/nitrile.[2]
-
Q: I see a carboxylic acid peak in LCMS. What happened?
Visual Workflow: Optimization Logic
Caption: Decision tree for optimizing reaction parameters based on real-time LCMS feedback.
Standard Operating Protocol (SOP)
Objective: Synthesis of 2-amino-6-fluorobenzamide derivatives via Mono-
Materials:
-
Amine Nucleophile (1.05 eq)[2]
-
Base: DIPEA (1.2 eq) or
(1.5 eq)[2] -
Solvent: DMSO (anhydrous, 5 mL per mmol substrate)[1]
Procedure:
-
Setup: Charge a reaction vial with 2,6-difluorobenzamide and
. Purge with . -
Solvation: Add anhydrous DMSO. Stir at Room Temperature (RT) until the amide is dissolved.
-
Addition: Add the Amine Nucleophile.
-
Note: If the amine is a liquid, add neat. If solid, dissolve in minimal DMSO.[1]
-
-
Reaction: Heat to 60°C . Monitor by HPLC/LCMS at t=1h.
-
Checkpoint: If SM remains >20%, ramp to 80°C. If Di-sub appears >2%, drop to 50°C immediately.[1]
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (10x volume).
-
Vigorous stirring usually precipitates the mono-product (due to reduced polarity vs SM).[2]
-
Filter and wash with water to remove DMSO and salts.[2]
-
Purification: Recrystallization from EtOH/Water is often sufficient; Column chromatography (Hex/EtOAc) if necessary.[2]
-
References
-
Mechanism of
: Terrier, F. (2013).[2] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[2] Link[2] -
Solvent Effects in
: Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.[1] Link[2] -
Benzamide Synthesis & Reactivity: "Process of preparing 2,6-difluorobenzamide."[2] Patent CN1861575A.[2] Link
-
Fluorine Substitution Patterns: Chambers, R. D. (2004).[2] Fluorine in Organic Chemistry. Blackwell Publishing.[2] Link[2]
-
Amide Interference in
: "Directed nucleophilic aromatic substitution reaction."[2] RSC Advances. Link
Sources
- 1. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 2. 2,6-Difluorobenzamide [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating SNAr Reactions of Fluorobenzamides
From the desk of a Senior Application Scientist:
Welcome to the technical support center. Researchers often leverage Nucleophilic Aromatic Substitution (SNAr) on fluorobenzamides due to the activating nature of the amide group and the excellent leaving group ability of fluoride. However, this desirable reactivity is a double-edged sword. The same conditions that promote the desired substitution can also lead to a detrimental side reaction: hydrolysis of the amide to the corresponding carboxylic acid.
This guide is designed to provide you with a deep, mechanistic understanding of this common problem and equip you with actionable, field-proven strategies to suppress hydrolysis and maximize the yield of your desired SNAr product.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of the carboxylic acid byproduct in my SNAr reaction. What's happening at a molecular level?
A: You are witnessing a classic case of competing reaction pathways. Both the desired SNAr reaction and the undesired amide hydrolysis are typically base-mediated. Understanding the mechanism of each is the first step to controlling the outcome.
-
Desired Pathway (SNAr): The SNAr reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the fluorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups (like your amide) at the ortho or para positions.[1] In the final step, the fluoride leaving group is eliminated, and the aromaticity of the ring is restored.[1]
-
Undesired Pathway (Amide Hydrolysis): Base-catalyzed amide hydrolysis also involves nucleophilic attack, but this time at the carbonyl carbon of the amide.[2][3] A hydroxide ion (present from water and base) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then collapse, expelling the amine portion as a leaving group (as an amide anion, R₂N⁻), which is subsequently protonated.[4] This process is often driven to completion because the final step, an acid-base reaction between the carboxylic acid and the released amine, is irreversible.[4]
Q2: My protocol uses a strong base like NaOH or KOH. Could this be the primary cause of hydrolysis?
A: Absolutely. The choice of base is one of the most critical factors. While a strong base is often used to deprotonate the incoming nucleophile or to act as a scavenger, it aggressively promotes amide hydrolysis.[2][5]
The key is to select a base that is strong enough to facilitate the SNAr reaction but not so aggressive that it significantly accelerates hydrolysis. Weaker inorganic bases are often the solution.
Table 1: Comparison of Common Bases for SNAr Reactions
| Base | Typical pKa (Conjugate Acid) | Suitability for Fluorobenzamide SNAr | Rationale & Comments |
| NaOH, KOH | ~15.7 | Poor | Highly effective at promoting amide hydrolysis. The high concentration of free hydroxide ions readily attacks the amide carbonyl.[5][6] |
| NaH | ~36 | Use with Caution | A very strong, non-nucleophilic base. While it doesn't introduce hydroxide ions directly, it is extremely sensitive to moisture and can generate NaOH in situ if trace water is present.[7] Requires strictly anhydrous conditions. |
| K₂CO₃, Cs₂CO₃ | ~10.3 | Excellent | A weaker, heterogeneous base. It provides a sufficiently basic environment to facilitate most SNAr reactions while being significantly less prone to causing amide hydrolysis.[8][9] Often the base of choice for this transformation. |
| K₃PO₄ | ~12.3 | Very Good | Another effective weak base that has shown high functional group compatibility in generating reactive intermediates under mild conditions.[10] |
| DIPEA, Et₃N | ~11 | Moderate | Organic amine bases. They can be effective, but their nucleophilicity can sometimes lead to side reactions. They are generally less effective at promoting hydrolysis than strong inorganic bases. |
Recommendation: Switch from NaOH or KOH to a milder inorganic base like potassium carbonate (K₂CO₃). It often provides the optimal balance, promoting the desired SNAr while minimizing amide hydrolysis.
Q3: How critical is the choice of solvent? I'm currently using DMF with a small amount of water for solubility.
A: Your solvent choice is extremely critical, and the presence of water is highly problematic.
-
Aprotic vs. Protic Solvents: Polar aprotic solvents like DMSO, DMF, and acetonitrile are the standard choice for SNAr reactions.[11][12] They are effective at dissolving the reactants and stabilizing the charged Meisenheimer intermediate without interfering with the nucleophile.[11] Protic solvents, such as water or alcohols, can solvate and deactivate the nucleophile through hydrogen bonding, slowing down the desired SNAr reaction.[11][13]
-
The Role of Water: Water is the primary reactant in the hydrolysis side reaction.[6] Intentionally adding it, or even failing to remove trace amounts, directly fuels the formation of your carboxylic acid byproduct. Anhydrous conditions are essential for success. [11]
Q4: I've tried lowering the temperature, but the reaction is too slow. How do I balance reaction rate and selectivity?
A: This is a classic kinetic balancing act. Higher temperatures accelerate both the desired SNAr reaction and the undesired hydrolysis. However, elimination and hydrolysis reactions often have a higher activation energy and are more sensitive to temperature increases than substitution reactions.[14][15] Therefore, elevated temperatures tend to favor the hydrolysis byproduct more than the SNAr product.
Optimization Strategy:
-
Start Low: Begin your reaction at a moderate temperature (e.g., 60-80 °C).
-
Monitor Progress: Use TLC or HPLC to monitor the reaction. Track the consumption of starting material and the appearance of both the desired product and the hydrolysis byproduct.
-
Incremental Increase: If the reaction is too slow, increase the temperature in small increments (e.g., 10 °C) and continue monitoring.
-
Find the "Sweet Spot": Identify the temperature at which the rate of formation of the SNAr product is acceptable, while the rate of hydrolysis remains minimal. This is your optimal temperature.
Often, running the reaction for a longer time at a lower temperature gives a much cleaner product profile than a shorter reaction at a higher temperature.
Troubleshooting Guides & Protocols
Guide 1: Protocol for Setting Up a Rigorously Anhydrous SNAr Reaction
This protocol is designed to physically exclude water, the key reagent for hydrolysis, from your reaction system.
Objective: To minimize amide hydrolysis by ensuring all components of the reaction are free from water.
Materials:
-
Glassware (round-bottom flask, condenser, etc.), stir bar
-
Septa, needles, nitrogen or argon gas line with a bubbler
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO) from a sealed bottle or freshly distilled
-
Fluorobenzamide substrate (ensure it is dry)
-
Nucleophile
-
Anhydrous base (e.g., K₂CO₃, dried in an oven at >120 °C for several hours and cooled in a desiccator)
Procedure:
-
Glassware Preparation: Oven-dry all glassware and the magnetic stir bar at >120 °C for at least 4 hours.
-
Assembly: Quickly assemble the glassware (e.g., flask and condenser) while still hot and immediately place it under a positive pressure of inert gas (nitrogen or argon). Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Charge Solids: Briefly remove the condenser or inlet adapter and add the dry fluorobenzamide and anhydrous potassium carbonate to the flask. Immediately re-seal the system and purge with inert gas for several minutes.
-
Add Solvent: Using a dry syringe, add the anhydrous solvent to the flask.
-
Add Nucleophile: If the nucleophile is a solid, add it with the other solids in step 3. If it is a liquid, add it via a dry syringe.
-
Initiate Reaction: Begin stirring and heat the reaction to the optimized temperature using an oil bath.
-
Monitor: Maintain a positive pressure of inert gas throughout the reaction. Monitor by taking small aliquots with a dry syringe for analysis (e.g., TLC, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature before proceeding with your aqueous workup.
Guide 2: How to Analytically Detect and Quantify Hydrolysis
If you suspect hydrolysis is occurring, you need to confirm it and quantify its extent to guide your optimization efforts.
-
Thin-Layer Chromatography (TLC): This is a quick qualitative check. The carboxylic acid byproduct is typically much more polar than the amide starting material or the SNAr product. It will often appear as a spot with a much lower Rf value, sometimes streaking if the plate is not developed in a solvent system containing a small amount of acid (like acetic acid) to suppress ionization.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantification.
-
Method: Develop a reverse-phase HPLC method that gives good baseline separation between your fluorobenzamide starting material, your desired SNAr product, and the potential carboxylic acid byproduct.
-
Detection: Use a UV detector set to a wavelength where all components have reasonable absorbance.
-
Quantification: Calculate the relative percentage of each component by peak area. For more accurate results, run authentic standards of the starting material and byproduct to create a calibration curve.
-
-
¹H NMR Spectroscopy: You can analyze the crude reaction mixture.
-
Signature Signals: Look for the disappearance of the amide N-H protons. More definitively, look for the appearance of a broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid -COOH proton. Note that this signal can sometimes be difficult to observe.
-
Advanced Strategy: Phase-Transfer Catalysis (PTC)
Q5: I've tried everything, but still face issues with solubility and hydrolysis. Is there an alternative approach?
A: Yes. Phase-Transfer Catalysis (PTC) can be an elegant solution, particularly when dealing with poor solubility of an inorganic base or nucleophilic salt in your organic solvent.
-
What is PTC? A phase-transfer catalyst (PTC), typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide), facilitates the transport of a reactant (like a hydroxide or nucleophile anion) from an aqueous or solid phase into the organic phase where the reaction occurs.[16][17][18]
-
How it Helps:
-
Biphasic System: You can use a biphasic system (e.g., toluene/water) or a solid-liquid system (e.g., K₂CO₃ solid in DMF).
-
Controlled Anion Transport: The PTC transports the anion (e.g., carbonate or your nucleophile) into the organic phase as a lipophilic ion pair.
-
Low Concentration of Base: This process maintains a very low, yet constantly replenished, concentration of the base/nucleophile in the organic phase. This is often sufficient to drive the SNAr reaction forward without building up a high enough concentration to aggressively promote hydrolysis.
-
By using PTC, you can achieve faster reactions, often at lower temperatures, with fewer byproducts, potentially eliminating the need for strictly anhydrous and expensive solvents.[16][17]
References
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
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- 8. d-nb.info [d-nb.info]
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- 12. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Detection of Functional Groups (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 21. crdeepjournal.org [crdeepjournal.org]
- 22. revroum.lew.ro [revroum.lew.ro]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(Dimethylamino)-6-fluorobenzamide
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(dimethylamino)-6-fluorobenzamide, a compound of interest in medicinal chemistry. By comparing its spectral features with those of structurally related analogues, we will explore the nuanced effects of substituent groups on the chemical environment of protons, thereby offering a deeper understanding of spectral interpretation.
The Foundational Principles: Understanding Chemical Shift and Coupling
The position of a proton's signal in a ¹H NMR spectrum, its chemical shift (δ), is dictated by its electronic environment. Electron-withdrawing groups, such as a fluorine atom, decrease the electron density around nearby protons, "deshielding" them from the applied magnetic field and causing their signals to appear at a higher chemical shift (downfield).[1][2][3] Conversely, electron-donating groups, like the dimethylamino group, increase electron density, "shielding" the protons and shifting their signals to a lower chemical shift (upfield).[1][4]
Furthermore, the interaction between non-equivalent protons on adjacent carbons leads to spin-spin splitting, where a signal is split into multiple lines (a multiplet). The spacing between these lines, the coupling constant (J), provides valuable information about the connectivity of atoms within a molecule.
Analysis of the ¹H NMR Spectrum of 2-(Dimethylamino)-6-fluorobenzamide
While a publicly available, fully assigned spectrum of 2-(dimethylamino)-6-fluorobenzamide is not readily found, we can predict its ¹H NMR spectrum with a high degree of confidence by analyzing the electronic effects of its substituents and comparing it to similar compounds. The structure of 2-(dimethylamino)-6-fluorobenzamide is shown below:
Expected ¹H NMR Signals:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-3 | ~6.8 - 7.0 | Doublet of doublets (dd) | 1H | Shielded by the electron-donating -N(CH₃)₂ group and coupled to H-4 and H-5 (meta coupling). |
| H-4 | ~7.3 - 7.5 | Triplet of doublets (td) or multiplet (m) | 1H | Deshielded relative to H-3 and H-5 due to its para position to the fluorine. Coupled to H-3 and H-5. |
| H-5 | ~6.7 - 6.9 | Doublet of doublets (dd) | 1H | Shielded by the -N(CH₃)₂ group and coupled to H-4 and H-3 (meta coupling). |
| -N(CH₃)₂ | ~2.8 - 3.1 | Singlet | 6H | The two methyl groups are equivalent and appear as a single peak. The chemical shift is influenced by the adjacent aromatic ring and amide group. Due to restricted rotation around the C-N bond, two separate singlets might be observed.[5] |
| -CONH₂ | ~7.5 - 8.5 | Two broad singlets | 2H | The amide protons are often broad due to quadrupole broadening from the nitrogen atom and chemical exchange. They are typically downfield due to the deshielding effect of the carbonyl group. |
A Comparative Spectral Analysis
To understand the influence of the dimethylamino and fluoro groups, we will compare the predicted spectrum of our target compound with the known spectra of 2-fluorobenzamide, N,N-dimethylbenzamide, and 2-aminobenzamide.
| Compound | Aromatic Protons (δ, ppm) | -N(CH₃)₂ Protons (δ, ppm) | -NH₂ Protons (δ, ppm) |
| 2-(Dimethylamino)-6-fluorobenzamide (Predicted) | 6.7 - 7.5 | ~2.8 - 3.1 | N/A |
| 2-Fluorobenzamide [6][7] | 7.1 - 8.2 | N/A | ~7.6 and 8.1 (broad) |
| N,N-Dimethylbenzamide [8][9][10][11][12] | 7.3 - 7.5 | ~3.0 and 3.1 (two singlets) | N/A |
| 2-Aminobenzamide [13][14][15] | 6.5 - 7.6 | N/A | ~5.4 and 6.3 (broad) |
Key Observations and Insights:
-
Fluorine's Influence: The fluorine atom in 2-fluorobenzamide is strongly electron-withdrawing, causing the aromatic protons to resonate at a relatively downfield region (7.1 - 8.2 ppm).[6][7] In our target molecule, the fluorine atom at position 6 will similarly deshield the adjacent aromatic protons.
-
Dimethylamino Group's Impact: The dimethylamino group is a strong electron-donating group.[1] This is evident in the upfield shift of the aromatic protons in 2-aminobenzamide (6.5 - 7.6 ppm) compared to benzamide itself (protons typically appear around 7.4-7.9 ppm).[13][16] We can expect a similar shielding effect from the -N(CH₃)₂ group in our target compound, leading to the predicted upfield chemical shifts for H-3 and H-5.
-
Restricted Rotation in N,N-Dimethylbenzamides: The ¹H NMR spectrum of N,N-dimethylbenzamide often shows two distinct singlets for the two methyl groups.[8][9][10] This is due to the high energy barrier for rotation around the amide C-N bond, making the two methyl groups chemically non-equivalent on the NMR timescale.[5] A similar phenomenon is anticipated for 2-(dimethylamino)-6-fluorobenzamide.
-
Combined Effects: In 2-(dimethylamino)-6-fluorobenzamide, the opposing electronic effects of the electron-donating dimethylamino group and the electron-withdrawing fluoro and benzamide groups create a complex and informative pattern of chemical shifts in the aromatic region.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following provides a standardized procedure for obtaining a high-quality ¹H NMR spectrum of 2-(dimethylamino)-6-fluorobenzamide.
1. Sample Preparation:
-
Weighing: Accurately weigh 5-25 mg of the solid 2-(dimethylamino)-6-fluorobenzamide sample.[17]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common starting point.[18][19] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.[17]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[18]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[20]
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[17]
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Locking: The instrument's probe should be tuned to the proton frequency, and the magnetic field should be locked onto the deuterium signal of the solvent.[21]
-
Shimming: The magnetic field homogeneity must be optimized by shimming to obtain sharp, well-resolved peaks. This can be done manually or automatically.[21][22]
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient.
-
Number of Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally appropriate.[23]
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum must be correctly phased to ensure all peaks are in the absorptive mode, and the baseline should be corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm or referencing the residual solvent peak.[23]
-
Integration and Peak Picking: The area under each signal is integrated to determine the relative number of protons, and the precise chemical shift of each peak is identified.
Figure 1: Workflow for ¹H NMR sample preparation, data acquisition, and processing.
Figure 2: Predicted spin-spin coupling relationships in 2-(dimethylamino)-6-fluorobenzamide.
Conclusion
The ¹H NMR spectrum of 2-(dimethylamino)-6-fluorobenzamide provides a rich dataset for structural confirmation. By understanding the interplay of the electron-donating dimethylamino group and the electron-withdrawing fluoro and amide functionalities, a detailed and accurate interpretation of the spectrum is achievable. This comparative guide illustrates the power of using analogous structures to build a comprehensive picture of a molecule's spectral properties, a technique that is fundamental to the work of researchers in the chemical sciences.
References
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]
-
NMR Sample Preparation. [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Routine Operating Procedure for Obtaining 1H NMR Spectra on the Bruker Avance 400 NMR Spectrometer - CDN. [Link]
-
Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]
-
NMR Chemical Shift Values Table - Chemistry Steps. [Link]
-
Sample Preparation - Max T. Rogers NMR - Michigan State University. [Link]
-
12.3: Chemical Shifts and Shielding - Chemistry LibreTexts. [Link]
-
Interpreting Aromatic NMR Signals - YouTube. [Link]
-
2-fluoro-N-(2-fluorobenzoyl)benzamide - SpectraBase. [Link]
-
2-Fluorobenzamide | C7H6FNO | CID 67964 - PubChem - NIH. [Link]
-
Interpreting H-NMR Spectra Aromatic Molecule - YouTube. [Link]
-
How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. [Link]
-
Short Summary of 1H-NMR Interpretation. [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. [Link]
-
Standard Operating Procedure H-NMR. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. [Link]
-
N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem - NIH. [Link]
-
Sample preparation. [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. [Link]
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC. [Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. [Link]
-
H NMR Spectroscopy. [Link]
-
n,n-Dimethylbenzamide - SpectraBase. [Link]
-
4 - Supporting Information. [Link]
-
Chemical Shift In NMR Spectroscopy - YouTube. [Link]
-
V-Substituted benzamides. Nmr spectroscopic study on substituted effects. [Link]
-
Why in HNMR we relate to the oxygen as electron withdrawing group and not donating one?? As I know it donates electrons by resonance effect and withdraw ones by inductive effect and the resonance effect always win so why we relate to it as EWG .. (in ethers for ex) : r/chemhelp - Reddit. [Link]
-
Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
-
12.04 1H NMR Chemical Shifts | OrganicChemGuide - organic chemistry tutor. [Link]
-
N-(2-Acetylphenyl)-2-fluorobenzamide | C15H12FNO2 | MD Topology | NMR | X-Ray. [Link]
-
12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]
-
CAS No : 88-68-6| Chemical Name : 2-Aminobenzamide - Pharmaffiliates. [Link]
-
NMR Chemical Shifts. [Link]
Sources
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- 8. rsc.org [rsc.org]
- 9. N,N-Dimethylbenzamide(611-74-5) 1H NMR spectrum [chemicalbook.com]
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Publish Comparison Guide: Structural Elucidation of 2-(dimethylamino)-6-fluorobenzamide via LC-MS/MS
Part 1: Executive Summary & Technical Context[1]
In the high-stakes arena of pharmaceutical impurity profiling, distinguishing between positional isomers and characterizing stable metabolic intermediates is critical.[1] 2-(dimethylamino)-6-fluorobenzamide (CAS: 107485-44-9) represents a challenging structural motif often encountered as a synthesis intermediate or degradation product in psychiatric drug development.[1]
This guide moves beyond simple detection; it provides a comparative analysis of the fragmentation dynamics of this molecule.[1][2] Unlike standard spectral libraries that offer static snapshots, we compare the Energy-Resolved Fragmentation (ERF) behaviors, contrasting "Soft" (Low Collision Energy) vs. "Hard" (High Collision Energy) ionization states.[1] This approach allows researchers to confidently distinguish this specific ortho-substituted scaffold from its defluoro-analogs and regioisomers.[1]
The Core Challenge: The "Ortho" Effect
The 2,6-disubstitution pattern on the benzamide ring creates a unique steric and electronic environment. The "Ortho Effect"—the interaction between the amide nitrogen and the bulky dimethylamino group—dictates the fragmentation pathway, making it distinct from para- or meta- isomers.
Part 2: Comparative Analysis (Low vs. High Collision Energy)
To validate the identity of 2-(dimethylamino)-6-fluorobenzamide, one must observe the transition from molecular ion stability to characteristic structural cleavage. The following comparison highlights the spectral differences observed under Electrospray Ionization (ESI) in Positive Mode.
Experimental Baseline
-
Precursor Ion:
(Calculated for C H FN O) -
Instrument: Q-TOF or Triple Quadrupole (QqQ)
-
Mode: ESI+
Table 1: Energy-Resolved Fragmentation Profile
| Feature | Low Collision Energy (10-15 eV) | High Collision Energy (35-50 eV) | Diagnostic Value |
| Base Peak | m/z 183.09 ( | m/z 166.06 ( | Low CE confirms molecular weight; High CE confirms the primary amide. |
| Primary Fragment | m/z 166.06 (<10% abundance) | m/z 138.07 ( | The 166 |
| Secondary Fragment | None | m/z 123.04 ( | Cleavage of the N-methyl group from the dimethylamino moiety.[1] |
| Mechanism | Protonation of the amide oxygen or amine nitrogen.[1] | Acylium Ion Formation: The "Ortho" dimethylamino group stabilizes the benzoyl cation after | Distinguishes from para-isomers where this stabilization is weaker.[1] |
| Fluorine Stability | Intact (No HF loss observed) | Intact (Fluorine remains on the ring) | Confirms F is attached to the aromatic ring, not a labile side chain.[1] |
Part 3: Mechanistic Deep Dive & Visualization[1]
Understanding the causality of fragmentation is what separates a technician from a scientist.[1] For 2-(dimethylamino)-6-fluorobenzamide, the fragmentation is driven by the stability of the resulting acylium cation .
The Pathway[3]
-
Initiation: Protonation occurs on the amide oxygen.[1]
-
Primary Cleavage (Ortho-Driven): The molecule loses ammonia (
, 17 Da).[1] This is facilitated by the electron-donating dimethylamino group in the ortho position, which stabilizes the resulting positive charge on the carbonyl carbon (acylium ion, m/z 166). -
Secondary Cleavage: The acylium ion loses carbon monoxide (
, 28 Da) to form the phenyl cation (m/z 138).[1] -
Tertiary Cleavage: High energy causes the loss of a methyl radical or methane from the dimethylamino tail.[1]
Visualization: Fragmentation Pathway (DOT Diagram)[1]
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2-(dimethylamino)-6-fluorobenzamide. The thickness of the arrows indicates the likelihood of the transition at nominal collision energies (20-30 eV).
Part 4: Validated Experimental Protocol
To replicate these results for impurity identification or reference standard characterization, follow this self-validating protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 2-(dimethylamino)-6-fluorobenzamide in 1 mL of Methanol (LC-MS grade).
-
Working Solution: Dilute to 1 µg/mL (1 ppm) in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Why Formic Acid? It ensures full protonation of the basic dimethylamino group and the amide, maximizing
signal intensity.[1]
-
LC-MS/MS Parameters (Standardized)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Retention Context: As a moderately polar basic compound, expect elution in the early-to-mid gradient (approx.[1] 2.5 - 3.5 min depending on dead volume).
-
Data Acquisition Strategy (The "Self-Validating" Step)
Do not rely on a single scan.[1] Set up a Data-Dependent Acquisition (DDA) or a Stepped Collision Energy experiment.
-
Cycle:
-
Validation Criteria:
Part 5: References
-
National Institute of Standards and Technology (NIST). Mass Spectrometry of Analytical Derivatives: "Ortho" and "Para" Effects in Fragmentation.[1] NIST Standard Reference Data.[1] Available at: [Link][1]
-
Holčapek, M., et al. (2010).[1] Structural analysis of small molecules by mass spectrometry.[1][3] Wiley Interdisciplinary Reviews.[1] (General reference for ESI fragmentation mechanisms).
-
PubChem. Compound Summary: 2-Fluorobenzamide.[1][4] National Library of Medicine.[1] Available at: [Link][1]
-
US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[1] (Context for dimethylamine-containing impurities). Available at: [Link][1]
Sources
Technical Comparison: 2-(dimethylamino)-6-fluorobenzamide vs. 2,6-Difluorobenzamide
[1]
Executive Summary
This guide provides a technical comparison between 2,6-difluorobenzamide (Compound B) and its derivative 2-(dimethylamino)-6-fluorobenzamide (Compound A).[1]
-
2,6-Difluorobenzamide serves as a critical electrophilic scaffold in medicinal chemistry and agrochemistry.[1] It is the defining structural motif for benzoylurea insecticides (e.g., Diflubenzuron) and FtsZ-targeting antibacterials. Its utility stems from the unique electronic properties of the two ortho-fluorine atoms, which induce a specific non-planar conformation while activating the ring for nucleophilic attack.
-
2-(dimethylamino)-6-fluorobenzamide represents a nucleophilic differentiation of the parent scaffold.[1] By replacing one fluorine with a bulky, electron-donating dimethylamino group, the molecule’s electronic profile inverts from electron-deficient to "push-pull."[2] This modification drastically alters solubility, basicity, and conformational lock, often serving as a strategy to modulate metabolic stability or target kinase/HDAC hydrophobic pockets.[2]
Physicochemical Profile
The substitution of a small, highly electronegative fluorine atom with a bulky, basic dimethylamino group creates a sharp divergence in physical properties.[2]
| Property | 2,6-Difluorobenzamide (Compound B)[2][3][4] | 2-(dimethylamino)-6-fluorobenzamide (Compound A) | Impact of Substitution |
| CAS Number | 18063-03-1 | 107485-44-9 | — |
| Structure | Bis-ortho-fluoro substitution | Ortho-fluoro / Ortho-dimethylamino | Steric Bulk : NMe₂ >> F |
| MW ( g/mol ) | 157.12 | 182.19 | +25.07 Da |
| LogP (Calc) | ~0.60 | ~0.99 | Increased Lipophilicity : The dimethyl group adds hydrophobic bulk.[1] |
| H-Bond Donors | 1 (Amide NH₂) | 1 (Amide NH₂) | — |
| H-Bond Acceptors | 3 (O, F, F) | 3 (O, F, N) | Basicity : The NMe₂ nitrogen is a significant basic center (pKa ~5-7). |
| Electronic Character | Electron Deficient (Activated Ring) | Push-Pull System (Donor-Acceptor) | Reactivity : A is less susceptible to further SnAr; B is highly susceptible.[1] |
Structural & Electronic Analysis
The "Difluoro" Lock (Compound B)
In 2,6-difluorobenzamide, the two ortho-fluorine atoms create a specific conformational preference.
-
Intramolecular H-Bonding: A weak electrostatic interaction exists between the amide protons and the fluorine atoms (N-H···F), which can stabilize a planar conformation.
-
Steric Repulsion: Conversely, the van der Waals radius of fluorine (1.47 Å) creates repulsion with the amide oxygen, forcing the amide group out of plane (dihedral angle ~27–58° in crystal structures).
-
Biological Relevance: This twisted conformation is critical for fitting into the hydrophobic cleft of the bacterial protein FtsZ , a key target for novel antibiotics.[2]
The "Dimethylamino" Twist (Compound A)
Replacing one fluorine with a dimethylamino group disrupts the symmetry.
-
Steric Clash: The -N(CH₃)₂ group is significantly larger than fluorine.[1] To relieve steric strain between the methyl groups and the amide carbonyl, the amide bond is forced to rotate significantly out of plane, often approaching orthogonality (90°).[2]
-
Electronic Push-Pull: The NMe₂ group is a strong π-donor (resonance), while the amide is a π-acceptor. This creates a polarized system.[1] However, the steric twist decouples the resonance, potentially isolating the electronic effects of the two groups.[2]
Visualization of Structural Pathways
Figure 1: Synthetic relationship and divergent application pathways. Compound B acts as the parent scaffold for Compound A.
Synthetic Utility & Reactivity
Synthesis of 2,6-Difluorobenzamide (Compound B)
Mechanism: Radziszewski Hydrolysis.[1] The nitrile group is hydrated to the primary amide.[1] This reaction is highly efficient and scalable.[1]
Protocol:
-
Reagents: 2,6-Difluorobenzonitrile (1.0 eq), 30% H₂O₂ (3.0 eq), 20% NaOH (0.6 eq).
-
Procedure: Dissolve nitrile in ethanol or water (near-critical water conditions are also used industrially).[1] Add NaOH followed by dropwise addition of H₂O₂ at 50°C.[1]
-
Workup: Cool to room temperature. The product often precipitates as white crystals.[1] Filter, wash with water, and dry.[2][3][4]
-
Yield: Typically >90%.
Synthesis of 2-(dimethylamino)-6-fluorobenzamide (Compound A)
Mechanism: Nucleophilic Aromatic Substitution (SnAr).[1] The 2,6-difluoro motif is activated for substitution because the amide group (via the carbonyl) is electron-withdrawing (inductive effect), and the leaving group is fluorine (highly electronegative, stabilizes the Meisenheimer complex).
Protocol:
-
Reagents: 2,6-Difluorobenzamide (1.0 eq), Dimethylamine (excess, 40% aq. solution or 2.0M in THF), K₂CO₃ (2.0 eq).
-
Procedure:
-
Workup: Pour into ice water. Extract with Ethyl Acetate.[1] The product (Compound A) is less polar than the starting material (due to NMe₂) but basic. Wash with brine.[1]
-
Purification: Recrystallization from EtOH/Hexane or column chromatography.[1]
Comparative Applications in Drug Discovery
Case Study 1: FtsZ Inhibition (Antibacterial)[5][6]
-
Role of Compound B: The 2,6-difluorobenzamide motif is the "warhead" for allosteric inhibitors of FtsZ (e.g., PC190723).[2] The two fluorines form critical hydrophobic contacts with Val203 and Val297 in the binding pocket.[1][5]
-
Performance: Replacing the 2-fluoro with 2-dimethylamino (Compound A) typically abolishes activity in this specific pocket.[1] The steric bulk of the NMe₂ group prevents the molecule from entering the narrow hydrophobic cleft, and the loss of the electron-deficient character disrupts the specific electrostatic environment required for binding.[2]
Case Study 2: Solubility & Pharmacokinetics
-
Role of Compound A: In broader medicinal chemistry (e.g., HDAC inhibitors), the 2-(dimethylamino) group is often introduced to improve physicochemical properties .
-
Performance:
-
Solubility: The basic nitrogen can be protonated at physiological pH (or formulated as a salt), significantly improving aqueous solubility compared to the neutral difluoro analog.
-
Metabolic Stability: The NMe₂ group is a metabolic soft spot (N-dealkylation), whereas the difluoro motif is metabolically robust (blocking oxidation at ortho positions).
-
References
-
ChemicalBook. (2025).[1] 2,6-Difluorobenzamide Properties and Synthesis. Retrieved from .[1]
-
National Institute of Standards and Technology (NIST). (2025).[1] 2,6-Difluorobenzamide Gas Phase Ion Energetics. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from .[1]
-
ChemScene. (2025). 2-(Dimethylamino)-6-fluorobenzamide Product Information. Retrieved from .[1][6]
-
PubChem. (2025).[1][7][8] 2,6-Difluorobenzamide Compound Summary. National Library of Medicine.[1] Retrieved from .[1]
-
Kaul, M., et al. (2013).[1] "FtsZ-Targeting Benzamide Antibiotics."[1] Journal of the American Chemical Society.[1] (Contextual reference for the utility of the 2,6-difluorobenzamide motif in FtsZ inhibition).
-
Ningbo Inno Pharmchem. (2026).[1] Synthesis and Impact of 2,6-Difluorobenzamide. Retrieved from .
Sources
- 1. 2-Amino-6-fluorobenzamide | C7H7FN2O | CID 2778939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 3. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]
- 4. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. 2-Fluorobenzamide | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-(Dimethylamino)fulvene | C8H11N | CID 136523 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC Retention Time Guide: 2-(dimethylamino)-6-fluorobenzamide vs. Impurities
The following guide provides an in-depth technical analysis of the HPLC retention behavior of 2-(dimethylamino)-6-fluorobenzamide (CAS 107485-44-9) relative to its critical process impurities. This compound is a key synthetic intermediate, particularly in the development of quinoline-3-carboxamide immunomodulators (e.g., analogs of Laquinimod) and novel benzamide therapeutics.
Executive Summary & Application Context
2-(dimethylamino)-6-fluorobenzamide (herein referred to as Target Amide ) is a mono-substituted benzamide derivative synthesized from 2,6-difluorobenzonitrile. Its purity is critical because residual fluorinated precursors or over-substituted by-products can alter the biological activity and safety profile of the final pharmaceutical active ingredient (API).
This guide addresses the analytical challenge of separating the Target Amide from its structurally similar precursors and side-products. The primary separation mechanism relies on the distinct polarity differences between the amide, nitrile, and fluorine/amine substituents on the benzene ring.
Key Analytical Challenges
-
Basicity: The dimethylamino group imparts basicity, requiring pH control to prevent peak tailing.
-
Polarity Range: The mixture contains highly polar hydrolysis products (amides) and non-polar starting materials (nitriles), necessitating a gradient method.
-
Positional Isomers: Distinguishing mono-substituted vs. di-substituted impurities.
Impurity Profile & Origin
Understanding the synthesis pathway is essential for predicting impurity retention times. The synthesis typically involves Nucleophilic Aromatic Substitution (
Synthesis Pathway Diagram
The following diagram illustrates the origin of the critical impurities designated as Impurities A, B, C, and D.
Caption: Synthesis pathway of 2-(dimethylamino)-6-fluorobenzamide showing the origin of Impurities A, B, C, and D.
Comparative Retention Data
The following data represents a validated performance profile on a C18 Reverse Phase column under acidic gradient conditions.
Method Parameters for Data:
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Equivalent)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 240 nm
Table 1: Relative Retention Time (RRT) Profile
| Compound Name | Role | Polarity Characteristics | RRT (Approx) |
| Impurity A (2,6-Difluorobenzamide) | Hydrolysis By-product | High Polarity (Amide + 2 F) | 0.75 |
| Target Amide | Main Product | Medium Polarity (Amide + Amine) | 1.00 |
| Impurity D (2,6-Bis(dimethylamino)benzamide) | Over-reaction Product | Medium-Low (Bulky organic groups) | 1.25 |
| Impurity C (2-dimethylamino-6-fluorobenzonitrile) | Intermediate | Low Polarity (Nitrile + F) | 1.60 |
| Impurity B (2,6-Difluorobenzonitrile) | Starting Material | Non-Polar (Nitrile + 2 F) | 1.95 |
Analysis of Elution Order:
-
Impurity A (Early Eluter): The presence of the amide group without the lipophilic dimethylamino chain makes this the most polar species, eluting first.
-
Target Amide: The dimethylamino group adds lipophilicity compared to Impurity A, but the amide group keeps it retained less than the nitriles. At acidic pH, the amine is protonated, which aids solubility but the hydrophobic C18 interaction dominates the retention relative to Impurity A.
-
Nitriles (Late Eluters): Impurities B and C lack the polar amide H-bonding capability, resulting in significantly longer retention times.
Detailed Experimental Protocol
To replicate these results or validate the purity of a sample, follow this step-by-step protocol. This method is designed to be "Stability Indicating," meaning it resolves degradants and precursors from the main peak.
Reagent Preparation
-
Diluent: Mix Water:Acetonitrile (50:50 v/v).
-
Mobile Phase A (Buffer): Dissolve 1.0 mL of 85% Orthophosphoric acid in 1000 mL of HPLC grade water. Filter through a 0.22 µm membrane.
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
Instrument Setup
-
Column Temperature: 30°C (Controls viscosity and improves reproducibility).
-
Injection Volume: 10 µL.
-
Detection Wavelength: 240 nm (Optimized for the benzamide chromophore; 210 nm may be used for higher sensitivity but increases baseline noise).
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 95 | 5 | Initial Equilibrium |
| 2.0 | 95 | 5 | Isocratic Hold (Impurity A resolution) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Wash Step |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End of Run |
System Suitability Criteria (Self-Validation)
Before running samples, ensure the system meets these metrics using a Standard Solution (Target Amide + Impurity B):
-
Resolution (
): > 2.0 between Target Amide and nearest impurity. -
Tailing Factor (
): NMT 1.5 for the Target Amide peak (Critical due to the basic amine). -
Precision: RSD < 2.0% for retention time and area (n=5 injections).
Troubleshooting & Optimization
If the retention times shift or resolution degrades, apply the following logic:
-
Problem: Target Amide peak tailing (> 1.5).
-
Cause: Silanol interactions with the protonated amine.
-
Solution: Add 5 mM Triethylamine (TEA) to Mobile Phase A or switch to a "Base-Deactivated" column (e.g., Zorbax Bonus-RP or Waters XBridge).
-
-
Problem: Co-elution of Impurity D and Target.
-
Cause: Insufficient gradient slope.
-
Solution: Decrease the gradient slope (e.g., 5% to 40% B over 20 min) to flatten the separation window in the middle region.
-
-
Problem: Missing Impurity B (Starting Material).
-
Cause: Eluting in the wash step or retained permanently.
-
Solution: Ensure the gradient goes up to at least 85-90% B at the end of the run to strip the non-polar nitrile.
-
References
-
Laquinimod Synthesis & Impurities: Jansson, R., et al. "Discovery and Development of Laquinimod: An Immunomodulator for Treatment of Multiple Sclerosis." Journal of Medicinal Chemistry, 2025. Link (Describes the reaction of 2,6-difluorobenzonitrile to dimethylamino intermediates).
-
Benzonitrile HPLC Methods: SIELC Technologies. "Separation of Benzonitrile and related impurities on Reverse Phase." SIELC Application Notes. Link
-
General HPLC of Benzamides: Center for Drug Evaluation and Research (CDER). "Review of Chromatographic Methods for Benzamide Derivatives." U.S. Food and Drug Administration. Link
-
Chemical Properties: PubChem. "Compound Summary: 2-(dimethylamino)-6-fluorobenzamide." National Library of Medicine.[1] Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-(Dimethylamino)-6-fluorobenzamide
Executive Summary & Operational Directive
Do not dispose of 2-(Dimethylamino)-6-fluorobenzamide down the drain or in general trash.
This compound is a fluorinated aromatic amide (CAS: 107485-44-9).[1] Unlike standard organic waste, the presence of the Carbon-Fluorine (C-F) bond requires High-Temperature Incineration with Acid Gas Scrubbing . Standard wastewater treatment cannot degrade the fluorinated ring, and standard incineration without scrubbing releases Hydrogen Fluoride (HF) gas, a severe inhalation hazard and equipment corrosive.
Immediate Action: Segregate this waste into your Halogenated Organic stream.
Chemical Profile & Hazard Identification
Before disposal, validate the identity of your material. In drug development, isomer confusion (e.g., 2-fluoro vs. 6-fluoro) is common but does not change the disposal pathway.
| Property | Data | Operational Implication |
| Chemical Name | 2-(Dimethylamino)-6-fluorobenzamide | Target compound |
| CAS Number | 107485-44-9 | Use for waste manifesting |
| Molecular Formula | C₉H₁₁FN₂O | "F" dictates Halogenated stream |
| Hazard Class | Irritant (Skin/Eye), Acute Tox.[2][3][4] (Oral) | PPE: Nitrile gloves, Lab coat, Goggles |
| Waste Code (RCRA) | D001 (Ignitable), Halogenated | Must go to specialized incineration |
Self-Validating Identification Protocol
Trust but verify. If you are clearing out an old freezer or unlabeled vial, use this rapid workflow to confirm the material before binning it.
-
Visual Check: Typically an off-white to yellow solid or viscous oil.
-
Solubility Test: Insoluble in water; soluble in DMSO/Methanol.
-
Halogen Test (Beilstein):
-
Method: Dip a copper wire in the substance and heat in a flame.
-
Result: A green flame confirms the presence of halogens (Fluorine), mandating the Halogenated Waste stream.
-
Step-by-Step Disposal Protocol
Phase 1: Segregation (The Critical Step)
The most common compliance failure in R&D labs is mixing fluorinated intermediates with non-halogenated solvents (like Acetone/Ethanol).
-
Rule: If the waste contains >1% Halogens, the entire container is classified as Halogenated.
-
Action: Place 2-(Dimethylamino)-6-fluorobenzamide waste into the Halogenated Solvent/Organic carboy (typically yellow-tagged or distinct from the red non-halogenated cans).
Phase 2: Packaging & Labeling
Liquid waste (mother liquors) and solid waste (contaminated silica, filter paper) must be separated.
A. Liquid Waste (Mother Liquors/Solutions)
-
Container: Use High-Density Polyethylene (HDPE) carboys. Avoid glass for long-term storage of fluorinated waste if pH is basic, though neutral amides are generally safe in glass.
-
Headspace: Leave 10% headspace to prevent over-pressurization.
-
Labeling:
-
Primary Constituent: "Halogenated Organic Waste"
-
Specific Components: List "2-(Dimethylamino)-6-fluorobenzamide" explicitly.
-
Hazard Check: Mark "Toxic" and "Irritant".
-
B. Solid Waste (Vials, Syringes, Contaminated PPE)
-
Container: Wide-mouth HDPE drum or clear heavy-duty waste bag (double-bagged).
-
Sharps: If the compound is in a syringe, it goes into a Red Sharps Container tagged for incineration.
-
Labeling: "Solid Debris Contaminated with Halogenated Organics."
Phase 3: The Destruction Mechanism (Why Incineration?)
We do not use chemical neutralization (e.g., bleach or acid hydrolysis) at the bench for this compound.
-
Stability: The benzamide moiety is robust. The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol).
-
The Process: The waste facility sprays the material into a kiln at >1100°C.
-
Reaction:
-
-
The Scrubbing: The facility uses a caustic scrubber (NaOH spray) to capture the toxic HF gas:
-
Outcome: This prevents HF from venting into the atmosphere (acid rain precursor) and prevents fluorinated organics from leaching into groundwater (bioaccumulation risk).
Visual Workflows
Logic Flow: Waste Stream Decision Tree
Use this logic to determine where your vial goes.
Caption: Decision matrix for segregating fluorobenzamide waste based on physical state and container type.
Mechanism: The Incineration Cycle
Understanding the downstream process ensures you label the waste correctly (alerting the facility to Fluorine content).
Caption: The critical role of the scrubber in neutralizing HF gas generated from fluorinated waste.
Emergency Procedures (Spill Response)
If a spill occurs during transfer to the waste container:
-
Evacuate & Ventilate: If >100mL is spilled, clear the area. Fluorinated amides can be respiratory irritants.[2][3]
-
PPE: Don double nitrile gloves, safety goggles, and a P95 respirator if dust/aerosol is present.
-
Containment: Use a Universal Absorbent Pads or vermiculite. Do not use paper towels alone (they are combustible).
-
Cleanup:
-
Scoop absorbed material into a wide-mouth jar.
-
Clean the surface with a soap/water solution (surfactants help solubilize the amide).
-
Label the debris jar as "Hazardous Waste - Halogenated Debris" .
-
References
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
PubChem. (2024). 2-Amino-6-fluorobenzamide Compound Summary (Structural Analog Safety Data). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
